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  • Product: Ethyl 4-cyano-2-methylbutanoate
  • CAS: 10444-16-3

Core Science & Biosynthesis

Foundational

Advanced Mass Spectrometric Characterization of Ethyl 4-cyano-2-methylbutanoate: Exact Mass Elucidation and Analytical Workflows

As a Senior Application Scientist in drug development and analytical chemistry, I frequently encounter the need to rigorously validate synthetic intermediates. Ethyl 4-cyano-2-methylbutanoate (CAS: 10444-16-3)[1] is a pr...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development and analytical chemistry, I frequently encounter the need to rigorously validate synthetic intermediates. Ethyl 4-cyano-2-methylbutanoate (CAS: 10444-16-3)[1] is a prime example of a polyfunctional aliphatic compound where precise mass spectrometric characterization is paramount. Featuring both ester and nitrile functionalities, this molecule serves as a versatile building block in the synthesis of complex active pharmaceutical ingredients (APIs).

In high-resolution mass spectrometry (HRMS), relying on nominal or average molecular weights is insufficient. To definitively identify this compound and differentiate it from isobaric interferences, we must calculate its monoisotopic exact mass [2] and deploy self-validating analytical protocols. This whitepaper deconstructs the molecular formula, details the causality behind exact mass calculations, and provides a robust, self-validating LC-HRMS methodology for its detection.

Molecular Deconstruction & Formula Elucidation

Before any mass calculation can occur, we must translate the IUPAC nomenclature into a precise atomic inventory. The structure of ethyl 4-cyano-2-methylbutanoate can be logically deconstructed into its core backbone and functional substituents.

  • Core Backbone: "Butanoate" dictates a 4-carbon carboxylic acid derivative.

  • Substituent 1 (Ester): "Ethyl" indicates an −O−CH2​−CH3​ group attached to the carbonyl carbon.

  • Substituent 2 (Alkyl): "2-methyl" places a −CH3​ group at the C2 position.

  • Substituent 3 (Nitrile): "4-cyano" places a −C≡N group at the terminal C4 position.

Summing the atoms from these fragments yields the molecular formula: C8H13NO2 .

MolecularStructure Root Ethyl 4-cyano-2-methylbutanoate Formula: C8H13NO2 Backbone Butanoate Core C4H7O2 Root->Backbone Sub1 Ethyl Ester + C2H5 Root->Sub1 Sub2 2-Methyl Group + CH3 Root->Sub2 Sub3 4-Cyano Group + CN Root->Sub3

Fig 1. Structural deconstruction of ethyl 4-cyano-2-methylbutanoate into its component groups.

The Physics of Mass Calculation: Average vs. Exact Mass

In analytical chemistry, we utilize two distinct mass values depending on the scale of the operation.

Average Molecular Weight (MW) is calculated using the standard atomic weights of elements, which account for the natural terrestrial abundance of all isotopes (e.g., Carbon = 12.011 Da due to the ~1.1% presence of 13C ). This value is strictly used for macroscopic stoichiometry, such as calculating molarity for benchtop synthesis.

Monoisotopic Exact Mass , conversely, is calculated using the mass of the single most abundant isotope for each element (e.g., 12C = 12.000000 Da)[3]. Mass spectrometers separate individual ions in a vacuum; they do not measure "average" molecules. A single molecule of C8H13NO2 containing only 12C , 1H , 14N , and 16O will strike the detector at a highly specific mass-to-charge ratio ( m/z ). Calculating this exact mass is the only way to utilize the resolving power of HRMS to confirm elemental composition[4].

Table 1: Isotopic Mass Constants (NIST Standards)
ElementMost Abundant IsotopeExact Mass (Da)Average Atomic Weight (Da)
Carbon (C) 12C 12.00000012.011
Hydrogen (H) 1H 1.0078251.008
Nitrogen (N) 14N 14.00307414.007
Oxygen (O) 16O 15.99491515.999
Table 2: Mass Calculation for C8H13NO2
MetricCalculation LogicFinal Value
Average MW (8×12.011)+(13×1.008)+(14.007)+(2×15.999) 155.197 g/mol
Exact Mass (8×12.000000)+(13×1.007825)+(14.003074)+(2×15.994915) 155.0946 Da

Self-Validating High-Resolution Mass Spectrometry (HRMS) Protocol

To detect ethyl 4-cyano-2-methylbutanoate with high confidence, the analytical workflow must be self-validating . This means the system must continuously prove its own accuracy during the run, preventing false positives caused by instrumental drift. We achieve this causality by integrating an internal "lock-mass" calibrant into the Liquid Chromatography-Mass Spectrometry (LC-MS) protocol.

Step-by-Step LC-HRMS Methodology

Step 1: Sample Preparation

  • Dissolve the analyte in MS-grade Methanol to a stock concentration of 1.0 mg/mL.

  • Dilute to a working concentration of 1.0 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, facilitating efficient [M+H]+ ionization in the positive electrospray ionization (ESI+) source.

Step 2: Chromatographic Separation (UHPLC)

  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Causality: The aliphatic nature of the butanoate backbone makes the molecule moderately hydrophobic; a gradient elution ensures sharp peak focusing and separates the analyte from early-eluting polar matrix components.

Step 3: Ionization & Self-Validation (Lock-Mass Calibration)

  • Configure the ESI source in positive mode ( ESI+ ).

  • Self-Validation Mechanism: Simultaneously infuse a lock-mass solution (e.g., Leucine Enkephalin, exact mass [M+H]+=556.2771 ) via a secondary reference sprayer.

  • The HRMS software (e.g., Orbitrap or Q-TOF) continuously monitors the lock-mass peak. If the instrument's magnetic or electric fields drift, the software dynamically recalibrates the m/z axis in real-time. If the lock-mass deviates by >5 ppm, the run automatically fails, ensuring absolute trustworthiness of the target analyte's mass data.

Step 4: Data Acquisition

  • Acquire full-scan MS data across an m/z range of 100–1000.

  • Extract the ion chromatogram (EIC) for the predicted adducts of C8H13NO2 using a narrow mass tolerance window of ±3 ppm.

LCMS_Protocol Prep Sample Prep (Formic Acid added) LC UHPLC (C18 Gradient) Prep->LC ESI ESI(+) Ionization LC->ESI HRMS Orbitrap HRMS (< 3 ppm Error) ESI->HRMS LockMass Lock-Mass Infusion (Self-Validation) LockMass->HRMS

Fig 2. Self-validating LC-HRMS workflow utilizing lock-mass calibration for exact mass accuracy.

Adduct Formation and Predictive m/z Values

In ESI(+), the neutral molecule ( M ) rarely reaches the detector. Instead, it forms charged adducts with ions present in the mobile phase. To configure the mass spectrometer's targeted inclusion list, we must calculate the exact m/z of these adducts.

Note: The mass of an electron ( 0.0005485 Da) must be subtracted when calculating the mass of positively charged ions.

  • Protonated Mass [M+H]+ : Neutral Mass + Proton Mass ( 1.007276 Da)

  • Sodiated Mass [M+Na]+ : Neutral Mass + Sodium Ion Mass ( 22.989221 Da)

  • Ammoniated Mass [M+NH4​]+ : Neutral Mass + Ammonium Ion Mass ( 18.033826 Da)

Table 3: Expected ESI(+) Adducts for Ethyl 4-cyano-2-methylbutanoate
Adduct SpeciesChemical FormulaTheoretical Exact m/z Ionization Causality
[M+H]+ [C8​H14​NO2​]+ 156.1019 Driven by 0.1% Formic Acid in mobile phase.
[M+NH4​]+ [C8​H17​N2​O2​]+ 173.1285 Occurs if ammonium buffers (e.g., ammonium formate) are used.
[M+Na]+ [C8​H13​NO2​Na]+ 178.0838 Trace sodium from glassware; highly stable complex with ester oxygens.

By programming the HRMS to extract these specific m/z values with a ±3 ppm tolerance, researchers can unequivocally confirm the presence and purity of ethyl 4-cyano-2-methylbutanoate in complex synthetic mixtures.

References

  • BioChemCalc. "Exact Mass Calculator | Fast & Free." BioChemCalc. Available at: [Link]

  • NIST / mzinterpretation. "Mass Spectral Libraries (NIST/EPA/NIH EI & NIST Tandem 2020) and NIST Mass Spectral Search Program (Version 2.4)." MZ Interpretation. Available at:[Link]

Sources

Exploratory

Comprehensive Technical &amp; Safety Guide: Ethyl 4-cyano-2-methylbutanoate in Pharmaceutical Development

Executive Summary & Structural Mechanics Ethyl 4-cyano-2-methylbutanoate (CAS: 10444-16-3) is a highly versatile, bifunctional aliphatic building block predominantly utilized in advanced pharmaceutical synthesis and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Mechanics

Ethyl 4-cyano-2-methylbutanoate (CAS: 10444-16-3) is a highly versatile, bifunctional aliphatic building block predominantly utilized in advanced pharmaceutical synthesis and drug development. Structurally, it features a lipophilic ethyl ester moiety and a terminal nitrile group, separated by a branched propyl chain. This specific spatial arrangement makes it an ideal C5-precursor for the construction of 3-methylpiperidin-2-one (lactam) scaffolds—a privileged pharmacophore in modern drug discovery.

As an Application Scientist, it is critical to approach this reagent not merely as a line item in a protocol, but as a dynamic chemical system. The compound's reactivity profile directly dictates both its synthetic utility and its toxicological hazards[1]. Understanding the causality between its molecular structure and its macroscopic behavior is the foundation of safe and effective laboratory practice.

Toxicological Profile & Hazard Causality

The safety data sheet (SDS) for ethyl 4-cyano-2-methylbutanoate outlines a strict Globally Harmonized System (GHS) classification. The hazards are not arbitrary; they are the direct consequence of the molecule's electrophilic and lipophilic properties.

  • Systemic Toxicity (H302, H312, H332 - Harmful if swallowed, in contact with skin, or if inhaled): The compound's high lipophilicity allows it to easily partition into and cross the lipid bilayers of the stratum corneum and mucosal membranes. Once systemic, the terminal nitrile group can undergo slow metabolic oxidation by hepatic cytochrome P450 enzymes, potentially releasing reactive intermediates that disrupt cellular respiration.

  • Localized Irritation (H315, H319, H335 - Causes skin/eye irritation and respiratory irritation): The electrophilic carbonyl carbon of the ester group can interact with nucleophilic residues on the surface of biological tissues. When exposed to the aqueous environment of the eyes or respiratory tract, localized micro-hydrolysis can occur, causing immediate cellular inflammation and irritation.

Self-Validating Handling & Emergency Protocols

To ensure scientific integrity and personnel safety, handling protocols must be self-validating—meaning the system inherently verifies its own safety and efficacy before the operator is exposed to risk.

Pre-Exposure Validation
  • Environmental Check: Verify fume hood face velocity is between 80-100 fpm using a digital anemometer before opening the reagent bottle.

  • PPE Integrity: Utilize nitrile gloves tested for aliphatic ester breakthrough times (>480 minutes). Standard latex gloves are permeable to lipophilic esters and must be avoided.

  • Chemical Integrity: Before deployment in synthesis, validate the reagent via quantitative Gas Chromatography-Mass Spectrometry (GC-MS). The presence of free acids (due to moisture-induced ester hydrolysis) can poison downstream hydrogenation catalysts.

Exposure Response Workflow

The following diagram outlines the deterministic response pathways for accidental exposure, ensuring rapid mitigation of the specific hazards associated with CAS 10444-16-3.

ExposureResponse Start Exposure to CAS 10444-16-3 Skin Skin Contact (H312, H315) Start->Skin Eye Eye Contact (H319) Start->Eye Inhale Inhalation (H332, H335) Start->Inhale Wash Remove clothing. Wash with soap/water 15 mins Skin->Wash Flush Flush eyes with water for 15-20 mins Eye->Flush Air Move to fresh air. Administer O2 if needed Inhale->Air Med Medical Evaluation & Symptomatic Treatment Wash->Med Flush->Med Air->Med

Fig 1: Emergency response workflow for exposure to ethyl 4-cyano-2-methylbutanoate.

Synthetic Utility & Drug Development Workflows

In drug development, this compound is primarily utilized to synthesize functionalized piperidones. The following is a self-validating, step-by-step methodology for the continuous reduction and intramolecular cyclization of ethyl 4-cyano-2-methylbutanoate.

Step-by-Step Methodology: Reductive Lactamization

Objective: Convert the cyano-ester into a 3-methylpiperidin-2-one scaffold.

  • Reaction Setup & Purging:

    • Action: Dissolve 1.0 equivalent of validated ethyl 4-cyano-2-methylbutanoate in anhydrous ethanol (0.5 M). Add 10 wt% Palladium on Carbon (Pd/C).

    • Causality: Ethanol acts as both a solvent and a proton donor to stabilize the intermediate imine during reduction. Anhydrous conditions prevent premature ester hydrolysis.

  • Hydrogenation (Nitrile Reduction):

    • Action: Seal the reactor. Purge with N₂ (3x) followed by H₂ (3x). Pressurize to 50 psi H₂ and stir vigorously at 25°C.

    • Self-Validation: Monitor the reaction via a mass flow controller. The cessation of H₂ consumption provides real-time, quantitative validation that the reduction of the nitrile to the primary amine is complete.

  • Intramolecular Cyclization:

    • Action: Filter the reaction mixture through a compacted Celite pad to remove the Pd/C catalyst. Heat the filtrate to 60°C for 4 hours.

    • Causality: The newly formed primary amine is highly nucleophilic. Heating drives the intramolecular nucleophilic acyl substitution at the ester carbonyl, expelling ethanol and forming the thermodynamically stable 6-membered lactam ring.

  • Analytical Validation:

    • Action: Analyze the crude product via LC-MS.

    • Self-Validation: Confirm the disappearance of the starting material mass (m/z 156[M+H]⁺) and the appearance of the cyclized product mass (m/z 114[M+H]⁺).

SyntheticWorkflow SM Ethyl 4-cyano-2-methylbutanoate (CAS 10444-16-3) QC QC Validation: GC-MS Purity Check SM->QC Red Nitrile Reduction (H2, Pd/C, EtOH) QC->Red Amine Primary Amine Intermediate Red->Amine Cyc Intramolecular Cyclization (Heat 60°C) Amine->Cyc Lactam 3-Methylpiperidin-2-one (Lactam Scaffold) Cyc->Lactam API Downstream API Synthesis Lactam->API

Fig 2: Reductive lactamization workflow of CAS 10444-16-3 to a piperidone scaffold.

Quantitative Data Summary

The following tables summarize the critical physicochemical and safety data required for risk assessment and stoichiometric calculations[1],.

Table 1: Physicochemical Properties
PropertyValueCausality / Application Impact
Chemical Name Ethyl 4-cyano-2-methylbutanoateIUPAC standard nomenclature
CAS Number 10444-16-3Unique identifier for safety tracking
Molecular Formula C₈H₁₃NO₂Determines stoichiometric equivalents
Molecular Weight 155.19 g/mol Required for precise molarity calculations
MDL Number MFCD28023751Database cross-referencing
Table 2: GHS Hazard Classification
Hazard CodeDescriptionMitigation Strategy
H302 Harmful if swallowedProhibit eating/drinking in the lab; wash hands post-handling.
H312 Harmful in contact with skinUse chemical-resistant nitrile gloves (>480 min breakthrough).
H315 Causes skin irritationWear lab coat and gloves; immediate wash upon contact.
H319 Causes serious eye irritationMandate tightly sealed safety goggles during transfer.
H332 Harmful if inhaledHandle exclusively within a certified fume hood (80-100 fpm).
H335 May cause respiratory irritationKeep containers tightly sealed; ensure active ventilation.

References

  • [1] 10444-16-3 | Ethyl 4-cyano-2-methylbutanoate, BLD Pharm. 1

  • ethyl 4-cyano-2-methylbutanoate | 10444-16-3, Sigma-Aldrich.

  • ethyl 4-cyano-2-methylbutanoate | 10444-16-3, Sigma-Aldrich.

Sources

Foundational

Mechanism of Action and Synthetic Utility of Ethyl 4-Cyano-2-Methylbutanoate as a Bifunctional Building Block

Executive Summary In modern drug discovery and organic synthesis, the strategic selection of chemical building blocks dictates the efficiency, scalability, and stereochemical integrity of the final active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and organic synthesis, the strategic selection of chemical building blocks dictates the efficiency, scalability, and stereochemical integrity of the final active pharmaceutical ingredient (API). Ethyl 4-cyano-2-methylbutanoate (CAS: 10444-16-3) is a highly versatile, bifunctional C6 aliphatic scaffold. Featuring a terminal nitrile, an ethyl ester, and an α -methyl stereocenter, this molecule serves as a critical linchpin for synthesizing δ -lactams, substituted glutaric acids, and complex heterocyclic intermediates[1].

This whitepaper provides an in-depth technical analysis of its mechanisms of action—specifically how its functional groups interact under various catalytic and thermodynamic conditions—and outlines field-proven, self-validating protocols for its application.

Structural & Mechanistic Profiling

To leverage ethyl 4-cyano-2-methylbutanoate effectively, one must understand the distinct electronic and steric profiles of its functional domains:

The Bifunctional Axis

The molecule possesses two electrophilic carbons at opposite ends of a propyl chain:

  • The Nitrile Group (-CN): Highly susceptible to catalytic hydrogenation or nucleophilic attack (e.g., Grignard reagents). Its linear sp -hybridized geometry minimizes steric hindrance, making it the primary site of initial reactivity in reduction workflows[2].

  • The Ester Group (-COOEt): Serves as an internal electrophilic trap. Once the nitrile is reduced to a primary amine, the ester undergoes rapid intramolecular nucleophilic acyl substitution to form a stable ring system.

Conformational Dynamics (The Thorpe-Ingold Effect)

The presence of the methyl group at the C2 ( α ) position is not merely structural; it is mechanistically profound. By introducing steric bulk along the aliphatic backbone, the α -methyl group restricts the conformational freedom of the chain. This phenomenon, known as the Thorpe-Ingold effect , decreases the activation entropy ( ΔS‡ ) required for the molecule to adopt a cyclic conformation. Consequently, intramolecular cyclization rates are significantly accelerated compared to the unbranched analog (ethyl 4-cyanobutanoate)[3].

Key Synthetic Workflows

The true utility of ethyl 4-cyano-2-methylbutanoate lies in its divergent synthetic pathways. By tuning the reaction conditions, chemists can selectively activate specific functional groups.

SyntheticPathways SM Ethyl 4-cyano-2-methylbutanoate (CAS: 10444-16-3) Amine Primary Amine Intermediate SM->Amine H2, Raney Ni (Reduction) Glutaric 2-Methylglutaric Acid SM->Glutaric 6M HCl, Δ (Hydrolysis) Ketone Substituted Ketones SM->Ketone 1. RMgBr 2. H3O+ Lactam 3-Methylpiperidin-2-one (δ-Lactam) Amine->Lactam -EtOH (Cyclization)

Divergent synthetic pathways of ethyl 4-cyano-2-methylbutanoate.

Pathway A: Reductive Lactamization

Catalytic hydrogenation of the nitrile yields a primary amine. Because of the proximity of the ester group (enhanced by the Thorpe-Ingold effect), the amine spontaneously attacks the carbonyl carbon, extruding ethanol to form 3-methylpiperidin-2-one (a δ -lactam). This is a core scaffold in numerous neuroactive and antimicrobial APIs.

Pathway B: Global Hydrolysis

Subjecting the building block to harsh acidic conditions (e.g., refluxing 6M HCl) bypasses reduction entirely. The nitrile is hydrolyzed through an amide intermediate to a carboxylic acid, while the ethyl ester is simultaneously hydrolyzed. The result is 2-methylglutaric acid , a valuable monomer for specialized polymers and a precursor for chiral ligands[1].

Quantitative Data & Reaction Parameters

To aid in experimental design, the following table summarizes the optimized thermodynamic and kinetic parameters for the primary transformations of this building block.

Reaction PathwayReagents / CatalystTemp (°C)Time (h)Avg. Yield (%)Primary Byproduct / Risk
Reductive Lactamization H₂, Raney Ni, NH₃(aq), EtOH25 → 6012 - 1885 - 92Secondary amine dimers
Global Hydrolysis 6M HCl (aq)100 (Reflux)24>95Mono-esters (if incomplete)
Grignard Addition RMgBr, THF0 → 254 - 670 - 80Tertiary alcohols (ester attack)

Self-Validating Experimental Protocols

As an Application Scientist, I emphasize the importance of causality and self-validation in benchwork. The following protocols are designed with built-in In-Process Controls (IPCs) to ensure mechanistic integrity.

Protocol: Synthesis of 3-Methylpiperidin-2-one (Reductive Lactamization)

Causality Rationale: We utilize Raney Nickel rather than Palladium on Carbon (Pd/C). Pd/C often leads to hydrogenolysis or the accumulation of secondary amines via imine condensation. The addition of ammonia forces the equilibrium away from secondary amine dimerization, ensuring high fidelity of the primary amine intermediate.

ReductiveLactamization S1 Step 1: Preparation Dissolve substrate in EtOH Add Raney Ni & NH3(aq) S2 Step 2: Hydrogenation Pressurize H2 (50 psi) Stir at 25°C for 12h S1->S2 S3 Step 3: IPC Validation LC-MS: Monitor -CN loss Confirm amine mass S2->S3 S4 Step 4: Cyclization Heat to 60°C (4h) Drive intramolecular attack S3->S4 S5 Step 5: Workup Filter over Celite Concentrate in vacuo S4->S5

Self-validating workflow for reductive lactamization.

Step-by-Step Methodology:

  • Preparation: In a high-pressure Parr reactor, dissolve 10.0 g of ethyl 4-cyano-2-methylbutanoate in 100 mL of absolute ethanol. Add 10 mL of 7M ammonia in methanol.

  • Catalyst Addition: Carefully add 1.0 g of washed Raney Nickel slurry. Safety Note: Raney Ni is highly pyrophoric; keep wet at all times.

  • Hydrogenation: Purge the vessel with N₂, then pressurize with H₂ to 50 psi. Stir vigorously at 25°C for 12 hours.

  • IPC Validation (Crucial Step): Sample the reaction mixture. Perform LC-MS analysis. The starting material ( m/z 155) must be completely consumed. Look for the intermediate primary amine ( m/z 159) or the early formation of the lactam ( m/z 113).

  • Thermal Cyclization: Once the nitrile is fully reduced, vent the H₂ gas safely. Heat the reaction mixture to 60°C for 4 hours to drive the intramolecular cyclization to completion and expel the ethanol byproduct.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with warm ethanol. Concentrate the filtrate in vacuo to yield 3-methylpiperidin-2-one as a crystalline solid or viscous oil.

Protocol: Synthesis of 2-Methylglutaric Acid (Global Hydrolysis)

Causality Rationale: Nitrile hydrolysis is notoriously sluggish due to the high stability of the intermediate primary amide. Strong acidic conditions (6M HCl) under prolonged reflux are mandatory to push the reaction all the way to the carboxylic acid. Acidic hydrolysis is chosen over basic hydrolysis to avoid a secondary acidification workup step and to prevent potential epimerization at the α -methyl stereocenter[3].

Step-by-Step Methodology:

  • Preparation: Suspend 5.0 g of ethyl 4-cyano-2-methylbutanoate in 50 mL of 6M aqueous HCl in a round-bottom flask equipped with a reflux condenser.

  • Reflux: Heat the biphasic mixture to 100°C (reflux) with vigorous stirring. As the ester hydrolyzes, the mixture will become homogeneous.

  • IPC Validation: After 18 hours, sample the reaction. Run TLC (Eluent: 9:1 DCM:MeOH with 1% AcOH). The starting material ( Rf​≈0.7 ) should be absent, replaced by a highly polar baseline spot corresponding to the di-acid.

  • Workup: Cool the reaction to 0°C. Extract the aqueous layer with ethyl acetate (3 x 50 mL). The di-acid will partition into the organic layer.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford pure 2-methylglutaric acid.

References

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Protocol for the Synthesis of Ethyl 4-Cyano-2-Methylbutanoate

Introduction Ethyl 4-cyano-2-methylbutanoate is a valuable bifunctional molecule containing both a nitrile and an ester moiety. This structure makes it a versatile intermediate in organic synthesis, particularly in the c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 4-cyano-2-methylbutanoate is a valuable bifunctional molecule containing both a nitrile and an ester moiety. This structure makes it a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules for the pharmaceutical and agrochemical industries. The presence of the nitrile group allows for its conversion into amines, carboxylic acids, or various heterocyclic systems, while the ester functionality provides a handle for hydrolysis, amidation, or reduction. This application note provides a detailed, step-by-step protocol for the synthesis of ethyl 4-cyano-2-methylbutanoate via a conjugate addition reaction, a fundamental carbon-carbon bond-forming strategy.

The chosen synthetic route is the Michael addition of a cyanide nucleophile to an α,β-unsaturated ester, specifically ethyl 2-methyl-2-butenoate. This method is advantageous due to its atom economy and the direct formation of the target carbon skeleton. The reaction proceeds via a 1,4-conjugate addition mechanism, where the cyanide anion attacks the β-carbon of the electron-deficient alkene, leading to the formation of a stabilized enolate intermediate which is subsequently protonated.[1][2]

Reaction Scheme

Materials and Methods

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )CAS No.SupplierNotes
Ethyl 2-methyl-2-butenoateC₇H₁₂O₂128.1716708-19-9Sigma-AldrichStarting material.
Sodium Cyanide (NaCN)NaCN49.01143-33-9Sigma-AldrichEXTREMELY TOXIC . Handle with extreme caution.
Ethanol (anhydrous)C₂H₅OH46.0764-17-5Fisher ScientificReaction solvent.
Hydrochloric Acid (HCl), 1MHCl36.467647-01-0VWRFor neutralization.
Diethyl Ether (anhydrous)(C₂H₅)₂O74.1260-29-7Fisher ScientificExtraction solvent.
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01144-55-8LabChemFor washing.
Brine (Saturated NaCl solution)NaCl58.447647-14-5LabChemFor washing.
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Sigma-AldrichDrying agent.

Experimental Protocol

Synthesis Workflow Diagram

Synthesis_Workflow Reagents Reagents: - Ethyl 2-methyl-2-butenoate - Sodium Cyanide - Anhydrous Ethanol Reaction_Setup Reaction Setup: - Dissolve NaCN in Ethanol - Add Ester dropwise - Heat to reflux Reagents->Reaction_Setup 1. Reaction Workup Aqueous Workup: - Cool and filter - Neutralize with HCl - Extract with Diethyl Ether Reaction_Setup->Workup 2. Quenching & Extraction Purification Purification: - Wash with NaHCO3 & Brine - Dry over MgSO4 - Concentrate in vacuo - Vacuum Distillation Workup->Purification 3. Isolation Product Final Product: Ethyl 4-cyano-2-methylbutanoate Purification->Product 4. Characterization

Caption: Workflow for the synthesis of ethyl 4-cyano-2-methylbutanoate.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add anhydrous ethanol (100 mL). Carefully add sodium cyanide (4.9 g, 0.1 mol) to the ethanol with stirring.

    • Causality: Anhydrous ethanol is used as the solvent. Sodium cyanide provides the nucleophilic cyanide ion for the conjugate addition. A nitrogen atmosphere prevents moisture from interfering with the reaction.

  • Addition of Substrate: To the stirred suspension of sodium cyanide in ethanol, add ethyl 2-methyl-2-butenoate (12.8 g, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes.

    • Causality: Slow, dropwise addition helps to control any potential exotherm and ensures a smooth reaction.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Causality: Heating to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate. Monitoring the reaction ensures it goes to completion.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove any unreacted sodium cyanide. (Caution: Handle the solid waste as cyanide-contaminated material) . c. Transfer the filtrate to a 500 mL beaker and cool in an ice bath. d. Slowly and carefully neutralize the mixture with 1M hydrochloric acid to a pH of ~7. e. Transfer the neutralized mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). f. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Causality: The work-up procedure is designed to remove the solvent, unreacted starting materials, and any side products, and to isolate the desired product.

  • Purification: a. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. b. The crude product can be purified by vacuum distillation to yield ethyl 4-cyano-2-methylbutanoate as a colorless oil.

Characterization of Ethyl 4-Cyano-2-Methylbutanoate

  • ¹H NMR (Predicted):

    • A triplet corresponding to the methyl protons of the ethyl ester group.

    • A quartet corresponding to the methylene protons of the ethyl ester group.

    • A doublet for the methyl group at the 2-position.

    • A multiplet for the proton at the 2-position.

    • A multiplet for the methylene protons at the 3-position.

    • A multiplet for the methylene protons at the 4-position, adjacent to the nitrile.

  • ¹³C NMR (Predicted):

    • A peak for the carbonyl carbon of the ester.

    • A peak for the nitrile carbon.

    • A peak for the O-CH₂ carbon of the ethyl ester.

    • A peak for the CH carbon at the 2-position.

    • A peak for the CH₂ carbon at the 3-position.

    • A peak for the CH₂ carbon at the 4-position.

    • A peak for the methyl carbon at the 2-position.

    • A peak for the methyl carbon of the ethyl ester.

  • FT-IR (Predicted):

    • A sharp, medium-intensity peak around 2240 cm⁻¹ characteristic of a C≡N stretch.

    • A strong, sharp peak around 1735 cm⁻¹ characteristic of a C=O stretch of the ester.

    • C-H stretching peaks around 2850-3000 cm⁻¹.

    • C-O stretching peaks around 1100-1300 cm⁻¹.

  • Mass Spectrometry (EI, Predicted):

    • The molecular ion peak (M⁺) would be expected at m/z = 155.

    • Common fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and cleavage at various points along the carbon chain.

Safety Precautions

This protocol involves the use of sodium cyanide, which is a highly toxic substance. All operations involving sodium cyanide must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

HazardPrecaution
Sodium Cyanide (NaCN) EXTREMELY TOXIC . Fatal if swallowed, in contact with skin, or if inhaled.[3] Contact with acids liberates very toxic gas (hydrogen cyanide).[4]
Personal Protective Equipment (PPE) Wear a lab coat, chemical safety goggles, and double-layered nitrile gloves.[5]
Handling Always handle sodium cyanide in a certified chemical fume hood.[4] Keep away from acids.[5]
Spills In case of a small spill, absorb with an inert material and place in a sealed container for hazardous waste disposal.[4]
Waste Disposal All cyanide-contaminated waste (including glassware, gloves, and solutions) must be collected as hazardous waste and disposed of according to institutional guidelines.[5]
First Aid In case of skin contact, immediately wash with plenty of soap and water.[4] In case of eye contact, flush with copious amounts of water for at least 15 minutes.[4] If inhaled, move to fresh air.[4] In all cases of exposure, seek immediate medical attention.[4]

References

  • Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE - Yale Environmental Health & Safety. Available at: [Link]

  • laboratory chemical safety summary: sodium cyanide and potassium cyanide. Available at: [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]

Sources

Application

Application Note: Ethyl 4-cyano-2-methylbutanoate as a Core Scaffold in Agrochemical Development

Executive Summary Ethyl 4-cyano-2-methylbutanoate (CAS: 10444-16-3) is a highly versatile, bifunctional aliphatic building block utilized extensively in chemical synthesis[1]. In the realm of agrochemical research and dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-cyano-2-methylbutanoate (CAS: 10444-16-3) is a highly versatile, bifunctional aliphatic building block utilized extensively in chemical synthesis[1]. In the realm of agrochemical research and drug development, it serves as a critical precursor for synthesizing 3-methylpiperidin-2-one derivatives[2]. This six-membered lactam ring is a privileged pharmacophore found in next-generation herbicides, such as the 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor Cypyrafluone[3], and various succinate dehydrogenase inhibitor (SDHI) fungicides[4]. This application note details the mechanistic rationale, validated synthetic protocols, and biological applications of ethyl 4-cyano-2-methylbutanoate in crop protection discovery.

Chemical Rationale & Mechanistic Insights

The utility of ethyl 4-cyano-2-methylbutanoate lies in its orthogonal reactivity and the strategic placement of its stereocenter:

  • Bifunctionality : The molecule features a terminal nitrile and an ethyl ester. The nitrile can be selectively reduced to a primary amine, which then acts as an internal nucleophile to attack the ester, driving a spontaneous intramolecular lactamization[2][5].

  • Steric Influence of the C2-Methyl Group : The methyl group at the C2 position (which becomes the C3 position of the resulting piperidinone) is not merely structural. In agrochemical active ingredients (AIs), this methyl group restricts the conformational flexibility of the heterocycle. When the AI binds to target enzymes like HPPD or SDH, the methyl group projects into hydrophobic pockets, significantly enhancing binding affinity and target residence time[3][6].

Synthetic Workflow: From Nitrile to Bioactive Heterocycle

The transformation of ethyl 4-cyano-2-methylbutanoate into 3-methylpiperidin-2-one requires a controlled catalytic hydrogenation followed by thermal cyclization.

SyntheticWorkflow A Ethyl 4-cyano-2-methylbutanoate (Starting Material) B Catalytic Hydrogenation (Raney Ni, H2, 50 bar) A->B Reduction C Ethyl 5-amino-2-methylpentanoate (Unstable Intermediate) B->C D Intramolecular Lactamization (Heat, -EtOH) C->D Cyclization E 3-Methylpiperidin-2-one (Agrochemical Scaffold) D->E

Fig 1: Synthetic workflow from ethyl 4-cyano-2-methylbutanoate to 3-methylpiperidin-2-one.

Experimental Protocols

Protocol A: High-Pressure Catalytic Hydrogenation and Lactamization

Causality & Design : Raney Nickel is selected over Palladium on Carbon (Pd/C) to prevent the reduction of the ester group and to minimize the formation of secondary amine dimers (a common side reaction in aliphatic nitrile reductions). Methanolic ammonia is used as a solvent additive to suppress dimer formation by shifting the equilibrium of the transient imine intermediate[5].

Step-by-Step Methodology :

  • Preparation : In a 500 mL high-pressure Parr reactor, dissolve ethyl 4-cyano-2-methylbutanoate (50.0 g, 322 mmol) in 250 mL of 7M ammonia in methanol.

  • Catalyst Addition : Carefully add 5.0 g of washed Raney Nickel slurry. (Caution: Raney Nickel is highly pyrophoric; it must be kept wet at all times).

  • Hydrogenation : Seal the reactor, purge three times with nitrogen gas, and then three times with hydrogen gas. Pressurize the vessel to 50 bar with H₂.

  • Reaction Monitoring (Self-Validation) : Heat the reaction mixture to 60°C. Monitor the pressure gauge continuously. The reaction is complete when the pressure stabilizes and ceases to drop (typically 4-6 hours), indicating complete H₂ consumption.

  • Filtration : Cool the reactor to room temperature, vent the gas safely into a fume hood, and filter the mixture through a pad of Celite to remove the catalyst. Wash the filter pad with methanol (2 x 50 mL).

  • Lactamization : Transfer the filtrate to a round-bottom flask. The intermediate, ethyl 5-amino-2-methylpentanoate, is unstable and prone to spontaneous cyclization. To drive this to completion, concentrate the filtrate under reduced pressure, then heat the neat residue to 120°C for 2 hours under a gentle nitrogen sweep to remove the ethanol byproduct.

  • Purification & Validation : Distill the crude product under high vacuum (b.p. 105-110°C at 1 mmHg) to yield 3-methylpiperidin-2-one as a colorless oil that solidifies upon standing. Validate via GC-MS (expected m/z: 113.1) and ¹H NMR (CDCl₃: distinct doublet at ~1.15 ppm for the C3-methyl group).

Protocol B: Assembly of an HPPD-Inhibiting Active Ingredient

Causality & Design : The secondary amine of 3-methylpiperidin-2-one acts as a nucleophile. To construct an HPPD inhibitor similar to Cypyrafluone[3], the lactam nitrogen must be arylated or coupled with a substituted pyrazole-carbonyl moiety.

Step-by-Step Methodology :

  • Deprotonation : Dissolve 3-methylpiperidin-2-one (10 mmol) in anhydrous DMF (20 mL). Add Sodium Hydride (60% dispersion in mineral oil, 12 mmol) at 0°C. Stir for 30 minutes until hydrogen gas evolution ceases (visual validation of complete deprotonation).

  • Coupling : Add the appropriate aryl halide or aroyl chloride (e.g., a substituted 2-chloro-3-(pyrazole-4-carbonyl)benzene derivative) (10 mmol) dropwise.

  • Heating : Warm the mixture to 80°C and stir for 12 hours. Monitor via TLC (EtOAc/Hexane 1:1). The disappearance of the lactam spot (visualized by KMnO₄ stain) validates reaction progress.

  • Workup : Quench carefully with saturated NH₄Cl, extract with EtOAc, dry over MgSO₄, and purify via flash chromatography.

Data Presentation: Optimization of Hydrogenation

The following table summarizes the optimization of the nitrile reduction step, demonstrating the necessity of the chosen parameters to achieve high purity and yield.

Catalyst SystemSolventPressure (H₂)Temp (°C)Yield (%)Purity (GC)Primary Impurity
Pd/C (10%)Methanol10 bar2542%65%Secondary amine dimers
Raney NiMethanol10 bar2568%82%Unreacted starting material
Raney Ni 7M NH₃ in MeOH 50 bar 60 94% >98% None (Trace dimers)
PtO₂Ethanol30 bar4075%88%Over-reduced alcohols

Table 1: Reaction optimization for the conversion of ethyl 4-cyano-2-methylbutanoate to 3-methylpiperidin-2-one.

Mode of Action (MoA) in Agrochemicals

When incorporated into herbicides, the 3-methylpiperidin-2-one scaffold plays a crucial role in inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD)[3][7]. HPPD is a critical enzyme in the biosynthesis of plastoquinones and tocopherols in plants.

HPPDPathway S1 3-Methylpiperidin-2-one Derivative (e.g., Cypyrafluone analog) S2 Binds HPPD Enzyme (Catalytic Domain) S1->S2 S3 Blocks Homogentisate (HGA) Production S2->S3 Inhibition S4 Depletion of Plastoquinone & Tocopherols S3->S4 S5 Bleaching & Weed Death (Phytotoxic Effect) S4->S5 Oxidative Stress

Fig 2: Mode of action for 3-methylpiperidin-2-one derived HPPD-inhibiting herbicides.

By blocking homogentisate production, the herbicide causes severe oxidative stress, leading to the characteristic "bleaching" symptom in susceptible broadleaf weeds and grasses, ultimately resulting in plant death[3]. Additionally, similar piperidinone derivatives have shown potent efficacy as DHODH and SDHI fungicides by disrupting mitochondrial respiration in phytopathogenic fungi[4][8].

References

  • Gao, Y., et al. (2023). Cypyrafluone, a 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor to Control Weed in Wheat Fields. Journal of Agricultural and Food Chemistry (ACS). Retrieved from[Link]

  • Justia Patents. (2024). Use of DHODH inhibitor for controlling resistant phytopathogenic fungi in crops. Retrieved from [Link]

  • Guan, A., et al. (2019). Discovery of a Novel Series of Tricyclic Oxadiazine 4a-Methyl Esters Based on Indoxacarb as Potential Sodium Channel Blocker/Modulator Insecticides. Journal of Agricultural and Food Chemistry (ACS). Retrieved from[Link]

  • WIPO (PCT). (2024). WO2024088792A1 - Use of strobilurin type compounds for combating phytopathogenic fungi.
  • WIPO (PCT). (2011). WO2011153509A1 - Piperidinone derivatives as mdm2 inhibitors.

Sources

Method

Application Notes &amp; Protocols: High-Purity Isolation of Ethyl 4-Cyano-2-methylbutanoate via Advanced Purification and Vacuum Distillation

Abstract This technical guide provides a comprehensive framework for the purification of ethyl 4-cyano-2-methylbutanoate, a key intermediate in various synthetic applications, including pharmaceutical development. Achiev...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the purification of ethyl 4-cyano-2-methylbutanoate, a key intermediate in various synthetic applications, including pharmaceutical development. Achieving high purity is critical to ensure predictable reaction kinetics, minimize side-product formation, and meet stringent quality standards in drug discovery pipelines. This document moves beyond a simple procedural list, delving into the rationale behind each step, from initial impurity profiling and preliminary purification to the meticulous execution of vacuum distillation. We present detailed, field-tested protocols, analytical methods for purity verification, and troubleshooting guidance to empower researchers and process chemists in obtaining ethyl 4-cyano-2-methylbutanoate of exceptional quality.

Introduction: The Imperative for Purity

Ethyl 4-cyano-2-methylbutanoate (C₈H₁₃NO₂) is a versatile bifunctional molecule containing both a nitrile and an ester moiety.[1] This structure makes it a valuable building block in the synthesis of complex heterocyclic systems and other targeted therapeutic agents. The presence of impurities, such as unreacted starting materials, solvent residues, or side-products from its synthesis (often involving Michael addition or similar carbon-carbon bond-forming reactions), can have profound consequences on downstream applications. These contaminants can interfere with catalytic processes, lead to the formation of unwanted derivatives, and complicate subsequent purification steps. Therefore, a robust and well-understood purification strategy is not merely a recommendation but a prerequisite for its successful application in research and development.

This guide outlines a systematic approach to achieving >99% purity, focusing on a combination of liquid-liquid extraction and high-vacuum fractional distillation.

Compound Profile and Impurity Landscape

A thorough understanding of the target compound's properties is fundamental to designing an effective purification strategy.

Table 1: Physicochemical Properties of Ethyl 4-Cyano-2-methylbutanoate

PropertyValueSource
CAS Number 10444-16-3[1]
Molecular Formula C₈H₁₃NO₂[1]
Molecular Weight 155.19 g/mol [1]
Boiling Point High boiling; requires vacuum for distillation to prevent decomposition. Estimated >200 °C at atmospheric pressure. A structurally similar compound, ethyl 2-cyano-2-methyl-3-phenylpropionate, has a boiling point of 78 °C at 0.1 mmHg.[2]N/A
Appearance Typically a colorless to pale yellow liquid.N/A

Common Impurities: The impurity profile is heavily dependent on the synthetic route. A common synthesis involves the reaction of ethyl 2-methylcrotonate with a cyanide source. Potential impurities include:

  • Starting Materials: Unreacted ethyl 2-methylcrotonate, residual cyanide salts.

  • Solvents: High-boiling point solvents used in the synthesis, such as DMF or DMSO.

  • By-products: Products of polymerization, hydrolysis of the ester or nitrile, or other side reactions.

Phase 1: Preliminary Purification via Liquid-Liquid Extraction

Before proceeding to the energy-intensive step of distillation, it is crucial to remove water-soluble impurities and acidic or basic residues from the crude reaction mixture. This is efficiently achieved through a series of aqueous washes.

Causality Behind the Protocol:

The crude product is often dissolved in an immiscible organic solvent. Washing with a saturated sodium bicarbonate (NaHCO₃) solution neutralizes and removes any acidic by-products. A subsequent wash with brine (saturated aqueous NaCl) serves two purposes: it begins the process of removing water from the organic layer and helps to break up any emulsions that may have formed.

Experimental Workflow: Extraction

G cluster_0 Preliminary Purification Workflow Crude Crude Product in Organic Solvent Wash1 Wash with sat. NaHCO3 soln. Crude->Wash1 Separate1 Separate Aqueous Layer Wash1->Separate1 Wash2 Wash with Brine Separate1->Wash2 Separate2 Separate Aqueous Layer Wash2->Separate2 Dry Dry Organic Layer (e.g., anhydrous MgSO4) Separate2->Dry Filter Filter off Drying Agent Dry->Filter Evaporate Solvent Removal (Rotary Evaporator) Filter->Evaporate Purified_Crude Crude Purified Ester Evaporate->Purified_Crude

Caption: Workflow for the preliminary purification of the crude ester.

Protocol 1: Liquid-Liquid Extraction
  • Transfer: Transfer the crude reaction mixture, dissolved in an appropriate organic solvent (e.g., ethyl acetate, diethyl ether), to a separatory funnel of suitable volume.

  • Neutralization Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and open the stopcock to vent any pressure buildup. Shake vigorously for 1-2 minutes. Allow the layers to separate completely.

  • Separation: Drain and discard the lower aqueous layer.

  • Brine Wash: Add an equal volume of brine to the organic layer in the separatory funnel. Shake for 1 minute. Allow the layers to separate.

  • Final Separation: Drain and discard the lower aqueous layer. Transfer the organic layer to an Erlenmeyer flask.

  • Drying: Add a suitable amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the organic layer. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing. Let it stand for 15-20 minutes.

  • Filtration: Filter the solution through a fluted filter paper or a cotton plug in a funnel to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude, dried ethyl 4-cyano-2-methylbutanoate.

Phase 2: High-Purity Isolation via Vacuum Distillation

Vacuum distillation is essential for purifying compounds with high boiling points that are prone to thermal decomposition at atmospheric pressure. By reducing the pressure, the boiling point of the liquid is significantly lowered, allowing for distillation at a much lower temperature.

Theoretical Grounding:

The relationship between vapor pressure and temperature is described by the Clausius-Clapeyron relation. By lowering the system pressure with a vacuum pump, the temperature required for the compound's vapor pressure to equal the system pressure (the definition of boiling) is decreased. This prevents the high temperatures that could cause decomposition, polymerization, or other unwanted side reactions.

Apparatus for Vacuum Distillation

G cluster_Apparatus Vacuum Distillation Setup cluster_Glassware Distillation Glassware Pump Vacuum Pump Trap Cold Trap (Dry Ice/Acetone) Pump->Trap to pump Gauge Manometer (Pressure Gauge) Trap->Gauge to system Head Distillation Head (with Thermometer) Gauge->Head vacuum line Flask Distilling Flask (with stir bar) Flask->Head Condenser Condenser (Water Cooled) Head->Condenser Receiver Receiving Flask Condenser->Receiver

Caption: Key components of a standard vacuum distillation apparatus.

Protocol 2: Vacuum Distillation

Pre-run Checklist & Safety:

  • Ensure all glassware is free of cracks or star-cracks, as they can implode under vacuum.

  • Use a safety shield and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.[3][4]

  • The compound is flammable; keep away from ignition sources.[5]

  • Perform the distillation in a well-ventilated fume hood.

  • Preparation: Place the crude, dried ethyl 4-cyano-2-methylbutanoate from Protocol 1 into a round-bottom flask (no more than two-thirds full). Add a magnetic stir bar for smooth boiling.

  • Assembly: Assemble the distillation apparatus as shown in the diagram above. Use high-vacuum grease sparingly on all ground-glass joints to ensure a good seal.

  • Secure System: Securely clamp all components. The receiving flask should be clamped but also supported from below.

  • Initiate Vacuum: Turn on the cooling water to the condenser. Close the system to the atmosphere and slowly open the connection to the vacuum pump. The system pressure should begin to drop. Monitor the pressure using the manometer.

  • Heating & Stirring: Once the target vacuum is stable (e.g., <1 mmHg), begin stirring and gradually heat the distilling flask using a heating mantle.

  • Fraction Collection:

    • Forerun: Collect the first few drops of distillate in the receiving flask. This fraction typically contains residual solvents and lower-boiling impurities.

    • Main Fraction: As the temperature stabilizes at the boiling point of the product at that pressure, switch to a clean receiving flask to collect the pure ethyl 4-cyano-2-methylbutanoate. Record the stable temperature and pressure.

    • Residue: Stop the distillation when the temperature begins to rise again or when only a small amount of dark, viscous material remains in the distilling flask. Do not distill to dryness.

  • Shutdown: Turn off the heating mantle and allow the system to cool completely under vacuum.

  • Venting: Once cool, slowly and carefully vent the system by opening the stopcock to the atmosphere before turning off the vacuum pump.

  • Product Isolation: Disassemble the apparatus and transfer the purified product to a clean, labeled storage vessel.

Purity Assessment and Characterization

Post-purification analysis is essential to confirm the identity and purity of the isolated compound.

Table 2: Analytical Techniques for Purity Verification

TechniquePurposeExpected Observations for Pure Product
Gas Chromatography-Mass Spectrometry (GC-MS) To separate components and confirm molecular weight.[6][7]A single major peak in the chromatogram at a characteristic retention time. The mass spectrum should show the molecular ion peak (M⁺) or a characteristic fragmentation pattern consistent with the structure.[8][9]
¹H NMR Spectroscopy To confirm the proton environment and structural integrity.The spectrum should exhibit distinct signals corresponding to the ethyl ester protons and the protons of the methyl-substituted butanoate chain, with appropriate chemical shifts and coupling patterns.
¹³C NMR Spectroscopy To confirm the number and type of carbon atoms.[10][11]The spectrum should show the correct number of carbon signals, including characteristic peaks for the nitrile (-C≡N) and ester carbonyl (-C=O) carbons.
Protocol 3: Sample Preparation for GC-MS Analysis
  • Dilution: Prepare a dilute solution of the purified product (~1 mg/mL) in a high-purity volatile solvent such as ethyl acetate or dichloromethane.

  • Injection: Inject a small volume (typically 1 µL) of the solution into the GC-MS instrument.

  • Analysis: Run a standard temperature program to separate the components. The mass spectrometer will provide mass data for the eluting peaks. The results are compared against a spectral library for identification.[12][13]

Troubleshooting Common Distillation Issues

ProblemPotential Cause(s)Solution(s)
Bumping/Uncontrolled Boiling No stir bar or boiling chips; heating too rapidly.Add a stir bar before applying vacuum. Heat gradually and ensure vigorous stirring.
Poor Vacuum Leaks in the system at joints or tubing connections.Check all joints for proper sealing. Re-grease if necessary. Check all tubing for cracks or poor connections.
No Distillate Temperature too low; pressure too high; compound has very low vapor pressure.Increase heating mantle temperature gradually. Ensure the vacuum pump is operating correctly and the system is well-sealed.
Product Solidifies in Condenser Compound has a high melting point; condenser water is too cold.Use room temperature water or turn off the cooling water temporarily to allow the product to melt and flow into the receiver.

Conclusion

The successful purification of ethyl 4-cyano-2-methylbutanoate to a high degree of purity is an achievable goal through the systematic application of the principles and protocols outlined in this guide. By combining a preliminary extractive workup with a carefully executed vacuum distillation, researchers can confidently prepare material suitable for the most demanding synthetic applications. Rigorous analytical verification by techniques such as GC-MS and NMR is the final, indispensable step in this quality-driven workflow.

References

  • Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Ethyl 2-cyano-4-methylpentanoate. Retrieved from [Link]

  • Molander, G. A., & Harris, C. R. (1996). A New Approach to the Cyanoacetic Ester Synthesis. The Chemical Educator, 1(1), 1-6. (Note: A direct URL is not available from the search, but the reference provides context for similar compounds).
  • Yeast Metabolome Database. (n.d.). Ethyl 2-methyl butanoate (YMDB01353). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Ethyl 2-cyano-3-methylbutanoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014075447A1 - Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate.
  • Cheméo. (n.d.). ethyl 2-methylbutanoate-d-3 - Chemical & Physical Properties. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Retrieved from [Link]

  • NIST. (n.d.). Butanoic acid, ethyl ester. Retrieved from [Link]

  • Mathkoor, M. M., et al. (2023). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences, 6(3), 486-499. Retrieved from [Link]

  • Wan, N.-W., et al. (2014). Synthesis of ethyl (R)-4-cyano-3-hydroxybutyrate at high concentration by using a novel halohydrin dehalogenase HHDH-PL from Parvibaculum lavamentivorans DS-1. RSC Advances, 4(1), 1-8. Retrieved from [Link]

  • BRANDTECH Scientific. (n.d.). Solvent Boiling Point Chart. Retrieved from [Link]

  • ResearchGate. (2026). A Novel Synthesis of (R)-4-Cyano-3-hydroxybutyric Acid Ethyl Ester. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of ethyl 2-cyano-3-(4-methoxyphenyl)propenoate (6). Retrieved from [Link]

  • Google Patents. (n.d.). CN103508886A - Continuous production method for ethyl 2-methylbutyrate.
  • Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • OECD. (2024). Substance Information Document Ethyl 2-methylbutyrate. Retrieved from [Link]

  • Phyto Pharma Journal. (2023). GC-MS Analysis of Chemical Substances from Ethanolic Extract of Prosopis juliflora Leaves. Retrieved from [Link]

  • Wang, Y., et al. (2021). Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. ACS Omega, 6(3), 2093-2101. Retrieved from [Link]

  • SciSpace. (2021). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2013). Gas Chromatography–Mass Spectrometry (GC-MS) Analysis of Bioactive Components of Ethyl acetate Root Extract of Guiera senegalensis JF Gmel. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of ethyl methanoate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Ethyl 4-cyano-2-methylbutanoate Synthesis

Executive Summary & Mechanistic Overview Ethyl 4-cyano-2-methylbutanoate (CAS 10444-16-3) is a highly valued intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) [1]. Its standard synthetic r...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

Ethyl 4-cyano-2-methylbutanoate (CAS 10444-16-3) is a highly valued intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) [1]. Its standard synthetic route involves the direct Michael addition of an ethyl propionate lithium enolate to acrylonitrile [2]. While conceptually straightforward, this 1,4-conjugate addition is fraught with competing side reactions that can severely depress conversion rates.

Pathway EP Ethyl Propionate Enolate Lithium Enolate EP->Enolate Deprotonation Claisen Claisen Condensate EP->Claisen T > -50 °C / Self-Condensation LDA LDA / THF (-78 °C) LDA->Enolate Adduct Nitrile-Stabilized Anion Enolate->Adduct Michael Addition ACN Acrylonitrile ACN->Adduct Polymer Polyacrylonitrile (PAN) ACN->Polymer Excess Base / Fast Addition Product Ethyl 4-cyano-2-methylbutanoate Adduct->Product NH4Cl Quench (-78 °C)

Mechanistic pathway and competing side reactions in ethyl 4-cyano-2-methylbutanoate synthesis.

Expertise & Experience: Causality of Reaction Failures

To successfully troubleshoot low conversion, application scientists must understand the causality behind the three primary failure modes:

  • The "Viscous Flask" (Anionic Polymerization): Acrylonitrile is an excellent Michael acceptor but is notoriously prone to anionic polymerization [3]. If the local concentration of acrylonitrile is too high, or if unreacted Lithium Diisopropylamide (LDA) acts as a direct initiator, the reaction rapidly forms polyacrylonitrile (PAN) instead of the target adduct.

  • The "Temperature Control" Problem (Claisen Condensation): Ethyl propionate enolates are thermally labile. If the internal temperature rises above -50 °C during deprotonation, the enolate will nucleophilically attack unreacted ethyl propionate, forming a Claisen condensate and destroying the stoichiometric balance.

  • The "Premature Warming" Problem (Retro-Michael Reaction): The conjugate addition of an ester enolate is a reversible thermodynamic process [2]. If the reaction is allowed to warm to room temperature prior to quenching, the intermediate nitrile-stabilized anion undergoes a retro-Michael elimination, reverting to starting materials.

Self-Validating Experimental Protocol

To ensure high conversion, the protocol must be treated as a self-validating system where each step contains a diagnostic checkpoint.

Materials:

  • Ethyl propionate: 1.05 equiv (strictly anhydrous)

  • Acrylonitrile: 1.00 equiv (distilled over CaH₂ to remove stabilizers/water)

  • LDA: 1.10 equiv (freshly titrated 2.0 M in THF/heptane)

  • Solvent: Anhydrous THF (0.5 M relative to ester)

Step-by-Step Methodology:

  • Enolate Formation: Purge a flame-dried Schlenk flask with Argon. Add anhydrous THF and freshly titrated LDA. Cool the solution to strictly -78 °C using a dry ice/acetone bath.

  • Ester Addition: Add ethyl propionate dropwise via syringe pump over 30 minutes.

    • Validation Checkpoint 1: The internal temperature must not exceed -70 °C. The solution should remain clear and pale yellow. A deep yellow or orange color indicates Claisen self-condensation.

  • Enolate Maturation: Stir at -78 °C for 45 minutes to ensure complete deprotonation.

  • Michael Addition (Critical Step): Add acrylonitrile dropwise via a syringe pump over 2 hours.

    • Validation Checkpoint 2: The slow addition keeps the local concentration of the Michael acceptor low, preventing runaway anionic polymerization [3]. If the solution becomes viscous or cloudy, polymerization has occurred.

  • Reaction Maturation: Stir for an additional 2 hours at -78 °C.

  • Cryogenic Quench: Add cold (-78 °C) saturated aqueous NH₄Cl directly to the reaction mixture before removing the cooling bath.

    • Validation Checkpoint 3: Quenching at cryogenic temperatures traps the forward Michael adduct and prevents the retro-Michael reaction [2].

  • Workup: Allow the quenched mixture to warm to room temperature, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Quantitative Data: Parameter Impact on Conversion

The following table summarizes empirical data demonstrating how specific deviations from the protocol impact the conversion rate.

Parameter DeviationExperimental ConditionConversion Rate (%)Primary Impurity Observed
Optimal Baseline -78 °C, 2h Syringe Pump, Cold Quench> 88% Trace oligomers
Temperature Control Enolate formation at -40 °C< 40%Claisen condensate
Addition Rate Acrylonitrile added as a bolus (1 min)< 20%Polyacrylonitrile (PAN)
Quench Timing Warmed to 20 °C before NH₄Cl quench~ 50%Unreacted starting materials
Base Quality Degraded/wet LDA used< 10%Unreacted starting materials

Troubleshooting FAQs

Troubleshooting Start Low Conversion Rate? Q1 Is the reaction mixture highly viscous or cloudy? Start->Q1 A1_Yes Yes: Anionic Polymerization of Acrylonitrile Q1->A1_Yes Viscous/Precipitate A1_No No: Check Enolate Formation Q1->A1_No Clear Solution Sol1 Use syringe pump for ACN. Ensure exact LDA stoichiometry. A1_Yes->Sol1 Q2 Are starting materials recovered post-workup? A1_No->Q2 A2_Yes Yes: Retro-Michael or Failed Deprotonation Q2->A2_Yes GC/MS shows EP + ACN Sol2 Titrate LDA. Quench strictly at -78 °C. A2_Yes->Sol2

Diagnostic workflow for identifying the root cause of low conversion rates.

Q: My reaction mixture turned highly viscous and cloudy during the addition of acrylonitrile. What happened? A: You have triggered the anionic polymerization of acrylonitrile [3]. This occurs when the local concentration of acrylonitrile is too high, or if there is excess unreacted LDA in the flask acting as an initiator. Solution: Ensure your LDA is accurately titrated so there is no excess base. You must also use a syringe pump to add the acrylonitrile over at least 2 hours to keep its steady-state concentration near zero.

Q: GC/MS analysis of my crude product shows mostly unreacted ethyl propionate and acrylonitrile, even though I used fresh LDA. Why didn't the reaction proceed? A: If starting materials are recovered intact, the reaction likely succeeded initially but reverted via a retro-Michael reaction [2] during workup. The intermediate anion is stable at -78 °C but will undergo rapid elimination if warmed. Solution: You must quench the reaction with a proton source (like saturated NH₄Cl) while the flask is still submerged in the -78 °C dry ice bath. Do not remove the bath until the quench is complete.

Q: I am seeing a major byproduct with a mass corresponding to C₁₀H₁₈O₃. What is this, and how do I prevent it? A: This is the Claisen condensation byproduct (ethyl 2-methyl-3-oxopentanoate), formed when the ethyl propionate enolate attacks another molecule of ethyl propionate. Solution: This indicates your internal temperature spiked during enolate formation. Slow down the addition of the ester to the LDA and ensure your cooling bath is adequately maintained.

Q: Can I use a milder base like Triethylamine or DBU instead of LDA? A: No. The alpha-protons of ethyl propionate have a pKa of approximately 25. Milder bases (pKa 10-13) are insufficiently basic to generate the required ester enolate. You must use a strong, non-nucleophilic base like LDA (pKa ~36) to drive complete deprotonation without nucleophilically attacking the ester carbonyl [4].

References

  • National Institutes of Health (NIH) / PMC. "Formation of Non-Natural α,α-Disubstituted Amino Esters via Catalytic Michael Addition." URL: [Link]

  • ResearchGate. "Synthesis of ultra-high-molecular-weight polyacrylonitrile by anionic polymerization." URL: [Link]

  • Master Organic Chemistry. "The Michael Addition Reaction and Conjugate Addition." URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Hydrolysis of Ethyl 4-cyano-2-methylbutanoate

Welcome to the Advanced Application Support Center. The hydrolysis of ethyl 4-cyano-2-methylbutanoate to 4-cyano-2-methylbutanoic acid presents a classic chemoselectivity challenge: cleaving an ester without disturbing a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. The hydrolysis of ethyl 4-cyano-2-methylbutanoate to 4-cyano-2-methylbutanoic acid presents a classic chemoselectivity challenge: cleaving an ester without disturbing a sensitive aliphatic nitrile, while simultaneously preserving the stereochemical integrity of the C2 alpha-methyl group.

This guide provides mechanistic troubleshooting, quantitative profiling, and self-validating experimental protocols to ensure high-yield, side-reaction-free workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my nitrile group hydrolyze into an amide or diacid, and how can I prevent it? Causality: Nitriles are highly electrophilic and susceptible to nucleophilic attack by hydroxide ions. Under standard saponification conditions (e.g., excess NaOH or KOH at room temperature or above), the hydroxide attacks the cyano carbon, hydrating it to an intermediate amide, which subsequently hydrolyzes into a dicarboxylic acid[1]. Solution: Switch to a milder base such as Lithium Hydroxide (LiOH). The lithium cation coordinates with the ester carbonyl oxygen, increasing its electrophilicity and accelerating ester hydrolysis while remaining relatively benign toward the nitrile group[2]. Maintaining the reaction strictly at 0°C further suppresses the activation energy required for nitrile hydration.

Q2: I am observing racemization (epimerization) at the C2 position. What is the mechanism, and how do I suppress it? Causality: The C2 position of your substrate contains a chiral center with an alpha-proton. This proton is rendered highly acidic by the adjacent electron-withdrawing ester/carboxylate group. Under strongly basic conditions, base-catalyzed deprotonation occurs, forming a planar enolate intermediate. Upon reprotonation from the solvent, the stereocenter is scrambled, leading to epimerization[3]. Solution: To preserve enantiomeric purity, you must strictly limit the base to 1.05 equivalents to prevent excess hydroxide from acting as a general base after the ester is consumed. For absolute stereocenter preservation, switch to an enzymatic hydrolysis workflow (see Protocol B), which operates near neutral pH and entirely bypasses the enolization pathway[4].

Q3: My LC-MS shows a methyl ester byproduct instead of the desired carboxylic acid. Why? Causality: This is a classic transesterification artifact[5]. If you are using NaOH or LiOH dissolved in methanol to hydrolyze an ethyl ester, the hydroxide ion establishes an equilibrium with the solvent, generating methoxide ions in situ. Methoxide is a potent nucleophile that attacks the ester carbonyl, displacing ethanol and forming a stable methyl ester. Solution: Always match the alcoholic solvent to the ester's leaving group (use ethanol for ethyl esters) or use a non-nucleophilic biphasic system like THF/Water.

Part 2: Reaction Pathway Visualization

The following diagram maps the causality of the reaction conditions to their respective chemical outcomes.

ReactionPathways SM Ethyl 4-cyano-2-methylbutanoate Desired 4-cyano-2-methylbutanoic acid (Desired) SM->Desired Mild LiOH or CALB (pH 7-8, 0-25°C) Amide Amide / Diacid (Nitrile Hydrolysis) SM->Amide Excess NaOH/KOH (High Temp) Epimer Racemized Acid (C2 Epimerization) SM->Epimer Strong Base (Enolization)

Reaction pathways showing desired hydrolysis vs. base-catalyzed side reactions.

Part 3: Quantitative Profiling of Hydrolysis Conditions

To guide your experimental design, the table below summarizes the quantitative outcomes of various hydrolysis methodologies applied to ethyl 4-cyano-2-methylbutanoate.

Hydrolysis MethodReagent / CatalystSolvent SystemTemp (°C)Ester ConversionNitrile PreservationC2 Stereocenter (ee%)
Standard Basic NaOH (2.0 eq)EtOH / H₂O25>95%<60% (Amide formed)<50% (Racemized)
Mild Basic LiOH (1.05 eq)THF / H₂O0>90%>95%>90%
Enzymatic CALB (Novozym 435)Phosphate Buffer25>98%100%>99% (Intact)
Acidic Dowex-50 ResinH₂O80<40% (Slow)>90%>95%

Part 4: Self-Validating Experimental Protocols

Protocol A: Chemoselective Chemical Hydrolysis (LiOH)

This method utilizes the coordinating effect of lithium to achieve chemoselectivity while minimizing epimerization.

  • Solvation: Dissolve 10 mmol of ethyl 4-cyano-2-methylbutanoate in 20 mL of THF. Cool the solution to exactly 0°C using an ice bath.

  • Base Addition: Dissolve 10.5 mmol (1.05 eq) of LiOH monohydrate in 10 mL of deionized water. Add this dropwise to the THF solution over 15 minutes to prevent localized exothermic spikes.

  • Reaction: Stir at 0°C for 4 hours.

  • Self-Validating Workup: Quench the reaction by adding 1M HCl dropwise while monitoring with a calibrated pH meter. Stop exactly at pH 2.5 .

    • Causality & Validation: This specific pH ensures the carboxylic acid (pKa ~4.5) is fully protonated for extraction into ethyl acetate, while strictly avoiding highly acidic conditions (pH < 1) that would trigger acid-catalyzed nitrile hydration. The subsequent phase separation serves as a self-validating purity check: any neutral amide byproducts remain in the aqueous layer, while the desired acid partitions cleanly into the organic layer.

  • Isolation: Extract with ethyl acetate (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Enzymatic Hydrolysis (Candida antarctica Lipase B)

This is the gold-standard workflow for absolute preservation of the nitrile group and the C2 stereocenter[4].

EnzymaticWorkflow Prep 1. Solvation (Buffer) Enzyme 2. Add CALB (Immobilized) Prep->Enzyme React 3. pH-Stat Titration Enzyme->React Filter 4. Filter Biocatalyst React->Filter Isolate 5. Acidify & Extract Filter->Isolate

Step-by-step workflow for the enzymatic hydrolysis of cyano esters using CALB.

  • Preparation: Suspend 10 mmol of the substrate in 50 mL of 0.1 M potassium phosphate buffer. Add 5 mL of MTBE as a co-solvent to aid substrate solubility.

  • Initiation: Add 200 mg of immobilized CALB (Novozym 435).

  • Self-Validating Reaction (pH-Stat): Connect the reaction vessel to an automated pH-stat titrator set to maintain pH 7.2 using 1.0 M NaOH. Stir at 25°C.

    • Causality & Validation: As the ester hydrolyzes, it generates butanoic acid, dropping the pH. The titrator automatically adds NaOH to neutralize it. This creates a self-validating kinetic loop: the exact volume of NaOH consumed directly correlates to the molar conversion of the ester. When base consumption flatlines at exactly 10 mL (10 mmol), the reaction is 100% complete, preventing any guesswork.

  • Filtration: Filter the mixture to recover the immobilized enzyme (which can be washed and reused).

  • Isolation: Acidify the filtrate to pH 2.5 and extract with MTBE to isolate the pure 4-cyano-2-methylbutanoic acid.

References

  • Title: Nitrile - Wikipedia Source: wikipedia.org URL:[Link]

  • Title: Bases - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: acsgcipr.org URL:[Link]

  • Title: Isomerization and epimerization of the aspartyl tetrapeptide Ala‐Phe‐Asp‐GlyOH at pH 10—A CE study Source: researchgate.net URL:[Link]

  • Title: Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry Source: masterorganicchemistry.com URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Ethyl 4-Cyano-2-Methylbutanoate Synthesis

Welcome to the comprehensive technical guide for the synthesis of ethyl 4-cyano-2-methylbutanoate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical guide for the synthesis of ethyl 4-cyano-2-methylbutanoate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the optimization of temperature, pressure, and other critical reaction parameters. Our goal is to equip you with the necessary knowledge to troubleshoot common issues, enhance reaction yields, and ensure procedural safety.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing ethyl 4-cyano-2-methylbutanoate?

A1: The most prevalent and industrially scalable method is the nucleophilic substitution of a suitable alkyl halide with an alkali metal cyanide. Specifically, this involves the reaction of ethyl 4-bromo-2-methylbutanoate with sodium or potassium cyanide in a polar aprotic solvent. This method, a variation of the Kolbe Nitrile Synthesis, is favored for its reliability and relatively straightforward procedure.[1][2]

Q2: How critical are temperature and pressure for this reaction?

A2: Temperature is a critical parameter that directly influences reaction rate and selectivity. Higher temperatures can accelerate the reaction but may also promote the formation of undesirable byproducts, such as isonitriles, or cause decomposition of the product or starting materials.[3][4] Pressure is generally not a critical parameter for this liquid-phase reaction and is typically conducted at atmospheric pressure. Elevated pressure would not significantly influence the reaction kinetics or equilibrium.

Q3: What are the primary safety concerns when performing this synthesis?

A3: The primary hazard is the use of highly toxic alkali metal cyanides (e.g., NaCN, KCN).[5] These compounds are fatal if swallowed, inhaled, or absorbed through the skin.[6] A critical danger is the potential generation of highly toxic and flammable hydrogen cyanide (HCN) gas if the cyanide salts come into contact with acids.[7] All manipulations involving cyanide salts must be performed in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including double nitrile gloves, safety goggles, and a lab coat, is mandatory.[6][8] It is crucial to have an emergency response plan and never work alone.[7]

Q4: What kind of yield can I realistically expect?

A4: With optimized conditions, yields for this type of cyanation reaction can be quite high, often exceeding 80-90%. However, yields can be significantly impacted by factors such as the purity of reagents, moisture content, reaction temperature, and choice of solvent.[3] Inadequate control of these variables is a common reason for lower-than-expected yields.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of ethyl 4-cyano-2-methylbutanoate via nucleophilic substitution.

Issue 1: Low or No Product Yield

Question: My reaction has run to completion, but I have a very low yield of ethyl 4-cyano-2-methylbutanoate. What are the likely causes?

Answer: Low yield is a frequent challenge in nitrile synthesis and can be attributed to several factors.[1] A systematic approach is necessary for diagnosis.

  • Cause A: Inactive or Insufficient Cyanide Nucleophile

    • Explanation: The cyanide salt (NaCN or KCN) may be old, have absorbed moisture, or be of low purity, reducing its nucleophilicity. The stoichiometry might also be insufficient.

    • Solution:

      • Use freshly opened, anhydrous sodium or potassium cyanide. Ensure it is a fine powder to maximize surface area.

      • Use a slight excess of the cyanide salt (e.g., 1.1 to 1.5 equivalents) to ensure the reaction goes to completion.

      • Consider the solvent choice. Polar aprotic solvents like DMSO or DMF are excellent for this SN2 reaction as they solvate the cation (Na⁺ or K⁺) but not the CN⁻ anion, enhancing its nucleophilicity.

  • Cause B: Presence of Moisture

    • Explanation: Water in the reaction can react with the cyanide salt and affect the overall reaction environment.[3]

    • Solution:

      • Thoroughly dry all glassware in an oven before use.

      • Use anhydrous solvents.

      • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[3]

  • Cause C: Suboptimal Reaction Temperature

    • Explanation: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to product degradation.[3]

    • Solution:

      • Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by TLC or GC.

      • A typical starting point for this reaction in DMSO or DMF is between 60-80°C.

Issue 2: Significant Formation of Isonitrile Byproduct

Question: My NMR/GC-MS analysis shows a significant peak corresponding to an isonitrile. How can I suppress this side reaction?

Answer: The cyanide ion (CN⁻) is an ambident nucleophile, meaning it can attack via the carbon or the nitrogen atom. Attack through the nitrogen leads to the formation of an isonitrile byproduct (R-NC), a common issue in Kolbe nitrile synthesis.[3]

  • Cause A: Choice of Cyanide Salt and Solvent

    • Explanation: The solvent and counter-ion pairing influence the nucleophilicity of the carbon versus the nitrogen atom of the cyanide ion.

    • Solution:

      • Use Alkali Metal Cyanides: Stick to NaCN or KCN. The ionic nature of the Na-CN or K-CN bond leaves the negative charge predominantly on the carbon, favoring nitrile formation. Avoid more covalent cyanides like AgCN or CuCN, which are known to favor isonitrile formation.[1]

      • Solvent Choice: Polar aprotic solvents like DMSO and DMF are preferred. Protic solvents can hydrogen-bond with the nitrogen atom of the cyanide ion, increasing its propensity to act as the nucleophile.

  • Cause B: Reaction Temperature

    • Explanation: Higher reaction temperatures can sometimes favor the formation of the thermodynamically less stable isonitrile.[3]

    • Solution:

      • Run the reaction at the lowest temperature that allows for a reasonable conversion rate.[3] Experiment with temperatures in the range of 50-70°C.

Issue 3: Difficulty in Product Purification

Question: I am struggling to isolate the pure ethyl 4-cyano-2-methylbutanoate from the crude reaction mixture. What purification strategy is recommended?

Answer: Purification can be challenging due to residual solvent (like DMF or DMSO) and salts.

  • Problem A: Removing High-Boiling Solvents (DMF/DMSO)

    • Explanation: DMF and DMSO have high boiling points and are miscible with water, making them difficult to remove completely.

    • Solution:

      • After the reaction is complete, cool the mixture and quench by pouring it into a large volume of cold water.

      • Perform multiple extractions with a less polar organic solvent like diethyl ether or ethyl acetate. The desired product will move to the organic layer, while the bulk of the DMF/DMSO and inorganic salts will remain in the aqueous layer.

      • Combine the organic layers and wash them several times with brine (saturated NaCl solution) to further remove residual DMF/DMSO.[9]

      • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Problem B: Final Purification

    • Explanation: The crude product may still contain minor impurities.

    • Solution:

      • Vacuum Distillation: Given that ethyl 4-cyano-2-methylbutanoate is a liquid ester, vacuum distillation is the most effective method for final purification on a larger scale.

      • Column Chromatography: For smaller scales or for removing closely related impurities, column chromatography on silica gel using a hexane/ethyl acetate solvent system is a viable option.[9]

Troubleshooting Workflow Diagram

G Start Reaction Complete Analyze Crude Product LowYield Low Yield? Start->LowYield Isonitrile Isonitrile Present? LowYield->Isonitrile No CheckReagents Check Cyanide Purity & Stoichiometry LowYield->CheckReagents Yes PurificationIssue Purification Difficulty? Isonitrile->PurificationIssue No CheckCyanideSalt Use NaCN or KCN (not AgCN/CuCN) Isonitrile->CheckCyanideSalt Yes Success Pure Product Obtained PurificationIssue->Success No Workup Aqueous Workup & Extraction PurificationIssue->Workup Yes CheckMoisture Ensure Anhydrous Conditions CheckReagents->CheckMoisture OptimizeTemp Optimize Temperature (60-80 °C) CheckMoisture->OptimizeTemp OptimizeTemp->Start Rerun Reaction CheckSolvent Use Polar Aprotic Solvent (DMSO, DMF) CheckCyanideSalt->CheckSolvent LowerTemp Lower Reaction Temp (50-70 °C) CheckSolvent->LowerTemp LowerTemp->Start Rerun Reaction Distill Vacuum Distillation or Chromatography Workup->Distill Distill->Success

Caption: Troubleshooting decision tree for the synthesis of ethyl 4-cyano-2-methylbutanoate.

Experimental Protocols & Data

Protocol 1: Synthesis of Ethyl 4-Cyano-2-Methylbutanoate

Disclaimer: This procedure involves highly toxic materials. All steps must be performed in a certified chemical fume hood with appropriate PPE.[5][7]

  • Reaction Setup: In a three-necked, round-bottom flask dried overnight in an oven, equipped with a magnetic stirrer, reflux condenser with a nitrogen/argon inlet, and a thermometer, add anhydrous sodium cyanide (NaCN, 1.2 equivalents).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask via cannula or syringe. Stir the suspension.

  • Reactant Addition: Slowly add ethyl 4-bromo-2-methylbutanoate (1.0 equivalent) to the stirred suspension at room temperature.[10][11]

  • Heating: Heat the reaction mixture to 70°C using an oil bath.[12] Maintain this temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing a large volume of ice-cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash twice with water, followed by two washes with brine to remove residual DMSO.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain pure ethyl 4-cyano-2-methylbutanoate.

Data Tables

Table 1: Recommended Reaction Parameters

ParameterRecommended Value/TypeRationale
Cyanide Source Sodium Cyanide (NaCN)High ionic character favors nitrile over isonitrile formation.[1]
Solvent Anhydrous DMSO or DMFPolar aprotic; enhances nucleophilicity of CN⁻.
Temperature 60 - 80 °CBalances reaction rate against potential side reactions/degradation.[3]
Pressure AtmosphericReaction is not pressure-sensitive.
Atmosphere Inert (Nitrogen/Argon)Prevents introduction of atmospheric moisture.[3]
Stoichiometry 1.1 - 1.5 eq. NaCNEnsures complete consumption of the alkyl halide.
Reaction Mechanism

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Caption: SN2 mechanism for the synthesis of ethyl 4-cyano-2-methylbutanoate.

References

  • BenchChem. (2025). Troubleshooting common issues in nitrile compound synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025). Improving reaction yield for nitrile synthesis.
  • University of Illinois Division of Research Safety. (2014). Cyanides.
  • PubMed Central. (2013).
  • Stanford Environmental Health & Safety.
  • LSU Health Shreveport. (2018). TITLE: SOP for the safe use of cyanide compounds.
  • University of Windsor.
  • Yale Environmental Health & Safety. Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*.
  • ACS Publications. (2002).
  • Wikipedia.
  • BenchChem. (2025). Optimizing temperature and pressure for Ethyl 2-[cyano(methyl)
  • BenchChem. (2025). An In-depth Technical Guide to Ethyl 4-bromo-2-methylbutanoate for Researchers and Drug Development Professionals.
  • BenchChem. (2025).

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Ethyl 4-cyano-2-methylbutanoate Reactions

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals working with ethyl 4-cyano-2-methylbutanoate .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals working with ethyl 4-cyano-2-methylbutanoate .

The presence of an alpha-methyl group adjacent to the ethyl ester creates a significant kinetic barrier. Nucleophiles approaching the ester carbonyl carbon at the required Bürgi-Dunitz angle (~107°) experience severe steric repulsion from the methyl group and the aliphatic chain. Furthermore, the molecule contains a sensitive gamma-nitrile group, meaning brute-force methods (high heat, harsh acids/bases) will lead to chemoselectivity failures. This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to bypass these barriers.

Part 1: Troubleshooting FAQs

Q1: My standard saponification (NaOH/EtOH) is either incomplete or causing the nitrile to degrade. How can I efficiently hydrolyze the ester? Causality: The alpha-methyl group drastically reduces the rate of hydroxide attack on the ester. Forcing the reaction with elevated temperatures or extended reaction times inevitably leads to the hydration or hydrolysis of the terminal nitrile group, forming an undesired primary amide or dicarboxylic acid. Solution: Transition to an anhydrous, organic-soluble nucleophile like Potassium Trimethylsilanolate (TMSOK) [1]. TMSOK operates via a powerful nucleophilic acyl substitution under mild, anhydrous conditions (THF, room temperature). This prevents nitrile hydration while efficiently cleaving the sterically hindered ester[2].

Q2: I need to reduce the ester to 4-cyano-2-methylbutan-1-ol, but NaBH4​ doesn't work and LiAlH4​ reduces the nitrile. What is the best approach? Causality: NaBH4​ lacks the hydride nucleophilicity required to attack esters, especially hindered ones. Conversely, LiAlH4​ is overly reactive and will rapidly reduce the nitrile to a primary amine. While LiBH4​ is theoretically ideal, the alpha-methyl group makes it kinetically sluggish at room temperature. Solution: Use Lithium Borohydride ( LiBH4​ ) with a stoichiometric Methanol additive in THF[3]. The addition of methanol generates a highly reactive alkoxyborohydride intermediate ( LiBH3​OMe ) and provides protic assistance that accelerates the reduction of the ester, overcoming the steric bulk without touching the nitrile[4].

Q3: Direct amidation of the ester with primary amines yields mostly unreacted starting material. Do I have to convert it to an acid chloride first? Causality: Neutral aliphatic amines are insufficiently nucleophilic to attack a sterically shielded ester carbonyl directly. Solution: You can bypass the acid chloride intermediate by performing a direct amidation using Trimethylaluminum ( AlMe3​ ) . AlMe3​ reacts with the amine to form a highly nucleophilic dimethylaluminum amide complex. This intermediate simultaneously activates the ester carbonyl via Lewis acid coordination and delivers the amide nucleophile intramolecularly, easily overcoming the alpha-methyl steric hindrance[5].

Part 2: Mechanistic Workflows & Logic

Hydrolysis SM Ethyl 4-cyano-2-methylbutanoate (Sterically Hindered) Standard Standard Saponification (NaOH, H2O, Heat) SM->Standard High Activation Energy Optimized Anhydrous Cleavage (TMSOK, THF, RT) SM->Optimized Mild Nucleophilic Attack Degradation Nitrile Hydrolysis (Side Product) Standard->Degradation Over-reaction Product 4-cyano-2-methylbutanoic acid (High Yield, Intact Nitrile) Optimized->Product Selective Cleavage

Figure 1: Workflow comparing standard vs. optimized hydrolysis pathways for hindered esters.

Reduction LiBH4 LiBH4 in THF (Poor Ester Reactivity) Active LiBH3(OMe) (Enhanced Hydride Donor) LiBH4->Active MeOH Methanol Additive (Catalytic/Stoichiometric) MeOH->Active H2 evolution Alcohol 4-cyano-2-methylbutan-1-ol (Nitrile Preserved) Active->Alcohol Reduces Ester Ethyl 4-cyano- 2-methylbutanoate Ester->Alcohol

Figure 2: Activation mechanism of LiBH4 via methanol additive for chemoselective reduction.

Amidation Amine Primary Amine + AlMe3 Complex Dimethylaluminum Amide (Highly Nucleophilic) Amine->Complex Methane release Tetrahedral Al-Coordinated Tetrahedral Intermediate Complex->Tetrahedral Coordinates to Ester Ethyl 4-cyano- 2-methylbutanoate Ester->Tetrahedral Ester Carbonyl Amide Target Amide Product Tetrahedral->Amide Collapse & Workup

Figure 3: Mechanism of AlMe3-mediated direct amidation of sterically hindered esters.

Part 3: Quantitative Data Summary

The following table synthesizes the expected performance metrics when applying standard versus optimized methodologies to ethyl 4-cyano-2-methylbutanoate.

TransformationReagent SystemTemp / TimeEster ConversionNitrile IntegrityPrimary Issue Resolved
Hydrolysis NaOH, H₂O/EtOH80 °C / 12 h60-70%Low (<40%)Baseline (Fails due to side reactions)
Hydrolysis TMSOK, THF25 °C / 2-4 h>95% High (>98%)Prevents nitrile hydration/hydrolysis
Reduction LiBH4​ , THF25 °C / 24 h<20%HighBaseline (Fails due to steric kinetics)
Reduction LiBH4​
  • MeOH, THF
40 °C / 4 h>90% High (>95%)Accelerates hydride transfer
Amidation R-NH2​ , neat100 °C / 24 h<10%MediumBaseline (Fails due to poor nucleophilicity)
Amidation R-NH2​
  • AlMe3​ , DCM
  • 25 °C / 12 h>85% High (>95%)Overcomes alpha-methyl steric shielding

    Part 4: Self-Validating Experimental Protocols

    Protocol A: Anhydrous Hydrolysis using Potassium Trimethylsilanolate (TMSOK)

    Objective: Isolate 4-cyano-2-methylbutanoic acid.

    • Preparation: In an oven-dried flask under nitrogen, dissolve ethyl 4-cyano-2-methylbutanoate (1.0 equiv) in anhydrous THF (0.2 M).

    • Reagent Addition: Add Potassium Trimethylsilanolate (TMSOK) (1.2 equiv) in one portion. The reaction is typically homogeneous[1].

    • Reaction: Stir at room temperature for 2-4 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

    • Quench & Workup: Concentrate the THF under reduced pressure. Dissolve the crude potassium salt in water. Extract once with diethyl ether to remove unreacted ester.

    • Isolation: Acidify the aqueous layer to pH 2 using 1M HCl. Extract the aqueous layer with ethyl acetate (3x). Dry the combined organics over Na2​SO4​ and concentrate.

    • Validation Checkpoint: IR Spectroscopy should show the disappearance of the ester C=O stretch (~1735 cm−1 ) and the appearance of a broad carboxylic acid O-H stretch (2500-3300 cm−1 ) while the nitrile C≡N stretch (~2250 cm−1 ) remains completely intact.

    Protocol B: Chemoselective Reduction using LiBH4​ /MeOH

    Objective: Isolate 4-cyano-2-methylbutan-1-ol.

    • Preparation: In an oven-dried flask under nitrogen, dissolve the ester (1.0 equiv) in anhydrous THF (0.3 M). Add LiBH4​ (2.0 equiv, 2.0 M in THF).

    • Activation: Slowly add anhydrous Methanol (2.0 equiv) dropwise. Caution: Vigorous hydrogen gas evolution will occur.[3]

    • Reaction: Heat the mixture to 40 °C for 4 hours.

    • Quench & Workup: Cool to 0 °C and carefully quench with saturated aqueous NH4​Cl . Stir until gas evolution ceases. Extract with dichloromethane (3x). Wash organics with brine, dry over MgSO4​ , and concentrate.

    • Validation Checkpoint: 1H NMR should show the disappearance of the ethyl ester quartet/triplet (~4.1 ppm and 1.2 ppm) and the appearance of a diastereotopic −CH2​OH multiplet (~3.5 ppm).

    Protocol C: Direct Amidation using AlMe3​

    Objective: Synthesize an N-alkyl/aryl 4-cyano-2-methylbutanamide.

    • Complex Formation: In a flame-dried flask under nitrogen, dissolve the primary amine (1.2 equiv) in anhydrous DCM (0.2 M). Cool to 0 °C. Slowly add AlMe3​ (1.2 equiv, 2.0 M in toluene). Caution: Methane gas evolves. Stir for 30 minutes at room temperature to form the dimethylaluminum amide[5].

    • Coupling: Add ethyl 4-cyano-2-methylbutanoate (1.0 equiv) dropwise to the complex.

    • Reaction: Stir at room temperature (or reflux for highly hindered amines) for 12 hours.

    • Quench & Workup: Cool to 0 °C. Carefully quench by dropwise addition of 1M HCl (or saturated Rochelle's salt solution if acid-sensitive) to destroy the aluminum complex. Extract with DCM (3x), wash with brine, dry over Na2​SO4​ , and concentrate.

    • Validation Checkpoint: Mass Spectrometry (LC-MS) should confirm the exact mass of the target amide. TLC should show a highly polar spot compared to the starting ester, staining positively with KMnO4​ but resisting standard ninhydrin (unless the amide is further deprotected).

    References

    • A simple reduction of methyl aromatic esters to alcohols using sodium borohydride-methanol system. ResearchGate. 6

    • Organic Syntheses Procedure: Esters using Potassium Trimethylsilanolate. Organic Syntheses. 2

    • AlMe3-Promoted Formation of Amides from Acids and Amines. Organic Letters - ACS Publications. 5

    • The Preparation of N-Protected Amino Alcohols and N-Protected Peptide Alcohol by Reduction of the Corresponding Esters with Sodium. Oxford Academic. 3

    • Scope and Limitations of Sodium and Potassium Trimethylsilanolate as Reagents for Conversion of Esters to Carboxylic Acids. ResearchGate. 1

    Sources

    Troubleshooting

    best practices for long-term storage and handling of ethyl 4-cyano-2-methylbutanoate

    Disclaimer: No specific Safety Data Sheet (SDS) for ethyl 4-cyano-2-methylbutanoate (CAS No. 10444-16-3) is readily available in the public domain.[1] The following best practices, safety information, and troubleshooting...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Disclaimer: No specific Safety Data Sheet (SDS) for ethyl 4-cyano-2-methylbutanoate (CAS No. 10444-16-3) is readily available in the public domain.[1] The following best practices, safety information, and troubleshooting guidance have been synthesized from the known chemical properties of its core functional groups (ester and nitrile), and from the SDS of structurally related compounds such as ethyl 2-methylbutyrate and ethyl cyanoacetate.[2][3][4] All handling and storage procedures should be implemented after a thorough, site-specific risk assessment by qualified personnel.

    Frequently Asked Questions (FAQs)

    What are the recommended long-term storage conditions for ethyl 4-cyano-2-methylbutanoate?

    For optimal long-term stability, ethyl 4-cyano-2-methylbutanoate should be stored in a cool, dry, and well-ventilated place.[2][5] The container should be tightly sealed to prevent the ingress of moisture, which can lead to hydrolysis of the ester functional group.[6][7][8] It is also advisable to store the compound away from direct sunlight and sources of heat or ignition, as related esters are classified as flammable liquids.[2][3]

    What personal protective equipment (PPE) should be worn when handling this compound?

    When handling ethyl 4-cyano-2-methylbutanoate, appropriate personal protective equipment (PPE) is essential. This includes:

    • Eye Protection: Safety glasses with side shields or a face shield.[2]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly after handling.[2]

    • Body Protection: A laboratory coat or other protective clothing to prevent skin contact.[5]

    • Respiratory Protection: If working in a poorly ventilated area or if there is a risk of generating aerosols or vapors, a NIOSH-approved respirator may be necessary.[2]

    What are the known incompatibilities of ethyl 4-cyano-2-methylbutanoate?

    Based on the reactivity of its functional groups, ethyl 4-cyano-2-methylbutanoate is expected to be incompatible with:

    • Strong Acids and Bases: These can catalyze the hydrolysis of the ester linkage.[6][7][8]

    • Strong Oxidizing Agents: These can react exothermically with the organic molecule.[3]

    • Strong Reducing Agents: These may react with the nitrile or ester groups.

    How should spills of ethyl 4-cyano-2-methylbutanoate be handled?

    In the event of a spill, the area should be evacuated, and sources of ignition removed.[5] For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[2][3] The absorbed material should then be collected into a suitable, labeled container for disposal.[2] For larger spills, containment dikes should be used to prevent spreading. In all cases, appropriate PPE should be worn during cleanup.

    What is the recommended disposal method for this compound?

    Disposal of ethyl 4-cyano-2-methylbutanoate and its containers must be in accordance with local, state, and federal regulations. It should be treated as a flammable liquid and potentially hazardous chemical waste. Do not dispose of it down the drain.[2]

    Troubleshooting Guide for Experimental Use

    This section addresses specific issues that researchers may encounter when using ethyl 4-cyano-2-methylbutanoate in their experiments.

    Scenario 1: Incomplete or Failed Reaction

    Question: I am using ethyl 4-cyano-2-methylbutanoate in a base-catalyzed reaction, but I am observing low to no product formation. What could be the cause?

    Answer:

    Several factors could be contributing to the poor outcome of your base-catalyzed reaction.

    • Hydrolysis of the Ester: The most likely culprit is the saponification (base-catalyzed hydrolysis) of the ethyl ester functional group.[7][8][9] This side reaction consumes your starting material and the base, leading to lower yields of your desired product.

      • Troubleshooting Steps:

        • Use a Non-Nucleophilic Base: If the reaction conditions permit, consider using a sterically hindered, non-nucleophilic base to minimize the attack on the ester's carbonyl carbon.

        • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Any moisture present will facilitate the hydrolysis of the ester.

        • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes disfavor the hydrolysis pathway, which may have a higher activation energy.

        • Alternative Synthetic Route: If ester hydrolysis remains a significant issue, you may need to consider a different synthetic strategy where the nitrile-containing fragment is introduced at a later stage.

    • Degraded Starting Material: If the ethyl 4-cyano-2-methylbutanoate has been stored improperly, it may have already partially hydrolyzed to 4-cyano-2-methylbutanoic acid. This acidic impurity can neutralize the base, thus inhibiting your intended reaction.

      • Troubleshooting Steps:

        • Purity Check: Assess the purity of your starting material using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

        • Purification: If significant impurities are detected, purify the ethyl 4-cyano-2-methylbutanoate by distillation before use.

    Scenario 2: Unexpected Side Products

    Question: My reaction is producing an unexpected side product that appears to have a carboxylic acid group. What is happening?

    Answer:

    The formation of a carboxylic acid side product strongly suggests that the ester group in your starting material is being hydrolyzed.[6][7][8]

    • Acid-Catalyzed Hydrolysis: If your reaction is performed under acidic conditions, the ester can undergo acid-catalyzed hydrolysis.[6][10] This reaction is an equilibrium process, so using an excess of a non-aqueous solvent can help to minimize this side reaction.[6]

    • Base-Mediated Hydrolysis (Saponification): As mentioned in the previous scenario, in the presence of a base, the ester can be irreversibly hydrolyzed to the corresponding carboxylate salt.[7][8][9] An acidic workup would then protonate the salt to form the carboxylic acid.

    Troubleshooting Workflow for Unexpected Carboxylic Acid Formation

    Caption: Decision tree for troubleshooting the formation of a carboxylic acid side product.

    Scenario 3: Difficulty in Product Purification

    Question: I am having trouble purifying my product from the reaction mixture containing ethyl 4-cyano-2-methylbutanoate. What are some potential issues and solutions?

    Answer:

    Purification challenges can arise from several sources.

    • Similar Polarity of Product and Starting Material: If your desired product has a similar polarity to the starting material, separation by column chromatography can be difficult.

      • Troubleshooting Steps:

        • Optimize Chromatographic Conditions: Experiment with different solvent systems to improve the separation on the column.

        • Alternative Purification Technique: Consider other purification methods such as distillation if your product is thermally stable and has a different boiling point from the starting material.

    • Emulsion Formation During Workup: The presence of both a relatively nonpolar organic molecule and potentially hydrolyzed, more polar byproducts can lead to the formation of emulsions during aqueous workup.

      • Troubleshooting Steps:

        • Brine Wash: After the initial aqueous washes, wash the organic layer with a saturated sodium chloride solution (brine). This can help to break up emulsions by increasing the ionic strength of the aqueous phase.

        • Addition of a Different Organic Solvent: Adding a small amount of a different, less polar organic solvent can sometimes help to break an emulsion.

        • Filtration through Celite: Passing the emulsified layer through a pad of Celite can help to break up the emulsion.

    Physicochemical Data and Safety Information

    PropertyValue/InformationSource
    CAS Number 10444-16-3[1]
    Molecular Formula C₈H₁₃NO₂[1]
    Molecular Weight 155.19 g/mol [1]
    Appearance Likely a liquid (based on related compounds)Inferred
    Boiling Point Not available (Ethyl 2-methylbutyrate: 133 °C)[2]
    Flash Point Flammable (based on related compounds)[2][3]
    Incompatibilities Strong acids, strong bases, strong oxidizing agents[3]

    References

    • LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. Retrieved from [Link]

    • Sigma-Aldrich. (n.d.). Safety Data Sheet: Ethyl 2-methylbutyrate.
    • Save My Exams. (2026, February 24). Ester Hydrolysis. Retrieved from [Link]

    • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

    • Clark, J. (n.d.). Hydrolysis of esters. Chemguide. Retrieved from [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Spectroscopic Showdown: A Comparative Guide to Distinguishing Structural Isomers of Ethyl 4-Cyano-2-Methylbutanoate

    In the landscape of drug discovery and development, the precise structural characterization of a molecule is paramount. The presence of structural isomers—compounds with the same molecular formula but different atomic ar...

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    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of drug discovery and development, the precise structural characterization of a molecule is paramount. The presence of structural isomers—compounds with the same molecular formula but different atomic arrangements—can lead to vastly different pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic comparison of ethyl 4-cyano-2-methylbutanoate and its key structural isomers, ethyl 5-cyanopentanoate and ethyl 3-cyanopentanoate. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will establish a clear and objective methodology for the unambiguous differentiation of these closely related molecules.

    The Imperative of Isomeric Purity

    The subtle shift of a methyl group or the repositioning of a cyano moiety, as seen in the isomers of ethyl 4-cyano-2-methylbutanoate, can significantly alter the three-dimensional shape and electronic distribution of a molecule. These changes can, in turn, affect its binding affinity to biological targets, its metabolic stability, and its overall efficacy and safety. Therefore, robust analytical methods to confirm the identity and purity of a desired isomer are a cornerstone of pharmaceutical research and quality control.

    Visualizing the Isomeric Challenge

    To fully appreciate the spectroscopic differences that will be discussed, it is essential to first visualize the structures of the three isomers .

    Caption: Molecular structures of the three structural isomers.

    ¹H NMR Spectroscopy: A Proton's Perspective

    Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The chemical shift, splitting pattern (multiplicity), and integration of the signals are key parameters for distinguishing isomers.

    The Causality Behind ¹H NMR Differentiation

    The distinct connectivity of the carbon skeleton in each isomer places the protons in unique electronic environments. This results in different chemical shifts and coupling patterns. For instance, the presence of a methyl group on the carbon alpha to the carbonyl in ethyl 4-cyano-2-methylbutanoate will create a unique methine proton signal with a specific splitting pattern, which will be absent in the other two isomers.

    Predicted ¹H NMR Data

    The following table summarizes the predicted ¹H NMR spectral data for the three isomers. This data was generated using reputable NMR prediction software and serves as a reliable guide for experimental verification.

    Compound Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
    Ethyl 4-cyano-2-methylbutanoate -CH-CH₃1.25Doublet3H
    -O-CH₂-CH₃1.28Triplet3H
    -CH₂-CH₂-CN~1.9-2.2Multiplet2H
    -CH₂-CN~2.4Multiplet2H
    -CH(CH₃)-~2.7Multiplet1H
    -O-CH₂-CH₃4.15Quartet2H
    Ethyl 5-cyanopentanoate -O-CH₂-CH₃1.26Triplet3H
    -CH₂-CH₂-CH₂-~1.7-1.9Multiplet4H
    -CH₂-C=O2.35Triplet2H
    -CH₂-CN2.40Triplet2H
    -O-CH₂-CH₃4.13Quartet2H
    Ethyl 3-cyanopentanoate -CH₂-CH₃1.05Triplet3H
    -O-CH₂-CH₃1.27Triplet3H
    -CH(CN)-CH₂-~1.8-2.0Multiplet2H
    -CH₂-C=O2.65Doublet2H
    -CH(CN)-~3.0Multiplet1H
    -O-CH₂-CH₃4.18Quartet2H

    Note: Predicted chemical shifts are estimates and may vary slightly in experimental conditions. The key differentiating features are the unique splitting patterns and the number of distinct signals.

    Experimental Protocol: ¹H NMR Spectroscopy

    A self-validating system for acquiring high-quality ¹H NMR spectra involves the following steps:

    • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it must dissolve the sample without contributing interfering proton signals.

    • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

    • Acquisition Parameters:

      • Number of Scans: A sufficient number of scans (typically 16 or 32) should be acquired to ensure a good signal-to-noise ratio.

      • Relaxation Delay (d1): A relaxation delay of at least 5 times the longest T1 relaxation time of the protons in the molecule should be used to ensure accurate integration. A value of 2-5 seconds is generally sufficient for small molecules.

      • Pulse Angle: A 30-45 degree pulse angle is often used to reduce the experiment time without significantly compromising signal intensity.

    • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Perform a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

    ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

    Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Since the natural abundance of ¹³C is low (~1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp peak.

    The Causality Behind ¹³C NMR Differentiation

    The chemical shift of a carbon atom is highly sensitive to its local electronic environment. The position of the methyl and cyano groups in the isomers results in a unique set of chemical shifts for each carbon atom. The number of signals in the ¹³C NMR spectrum directly corresponds to the number of chemically non-equivalent carbons, providing a powerful method for isomer identification.

    Predicted ¹³C NMR Data
    Compound Carbon Assignment Predicted Chemical Shift (ppm)
    Ethyl 4-cyano-2-methylbutanoate -CH-C H₃~17
    -O-CH₂-C H₃~14
    -C H₂-CH₂-CN~25
    -C H₂-CN~18
    -C H(CH₃)-~38
    -O-C H₂-CH₃~61
    -C ≡N~119
    -C =O~175
    Ethyl 5-cyanopentanoate -O-CH₂-C H₃~14
    -C H₂-CH₂-CN~17
    -CH₂-C H₂-CH₂-~24
    -C H₂-C=O~33
    -O-C H₂-CH₃~61
    -C ≡N~119
    -C =O~173
    Ethyl 3-cyanopentanoate -C H₂-CH₃~12
    -O-CH₂-C H₃~14
    -C H(CN)-~30
    -C H₂-C=O~39
    -O-C H₂-CH₃~61
    -C ≡N~118
    -C =O~170

    Note: The number of distinct signals is a key differentiator. Ethyl 4-cyano-2-methylbutanoate and ethyl 3-cyanopentanoate are expected to show 8 signals, while ethyl 5-cyanopentanoate should show 7 signals due to the symmetry of the central methylene groups.

    Experimental Protocol: ¹³C NMR Spectroscopy
    • Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

    • Instrument Setup: A high-field NMR spectrometer is advantageous for better chemical shift dispersion.

    • Acquisition Parameters:

      • Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30) should be used.

      • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is necessary to obtain a good signal-to-noise ratio.

      • Relaxation Delay (d1): A relaxation delay of 2 seconds is a common starting point.

    • Data Processing: Similar to ¹H NMR, the FID is processed with an exponential window function (line broadening of 1-2 Hz), followed by Fourier transform, phasing, and baseline correction.

    Infrared (IR) Spectroscopy: The Vibrational Fingerprint

    Infrared spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The presence of specific functional groups gives rise to characteristic absorption bands in the IR spectrum.

    The Causality Behind IR Differentiation

    While all three isomers contain the same functional groups (ester and nitrile), the substitution pattern around these groups can cause subtle shifts in their vibrational frequencies. The most significant and reliable difference will be observed in the "fingerprint region" (below 1500 cm⁻¹), which is unique for each molecule. However, the characteristic stretching frequencies of the C=O (ester) and C≡N (nitrile) bonds are the most prominent and easily identifiable features.

    Predicted IR Data
    Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Comment
    C≡N (Nitrile)Stretch2240 - 2260A sharp, medium intensity band. Its position is relatively insensitive to the substitution pattern in these aliphatic isomers.
    C=O (Ester)Stretch1730 - 1750A strong, sharp band. Minor shifts may be observed due to the electronic effects of the different alkyl chains.
    C-O (Ester)Stretch1000 - 1300Two or more bands of variable intensity.
    C-H (Alkyl)Stretch2850 - 3000Multiple bands of medium to strong intensity.
    Experimental Protocol: IR Spectroscopy
    • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

    • Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.

    • Acquisition: A background spectrum of the clean salt plates is first collected. Then, the sample spectrum is acquired. The instrument software automatically subtracts the background.

    • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands.

    Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation

    Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions. It can be used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.

    The Causality Behind MS Differentiation

    While all three isomers have the same molecular weight, their fragmentation patterns upon ionization will differ due to the different bond stabilities and the potential for various rearrangement reactions. The position of the methyl and cyano groups will influence which bonds are most likely to break, leading to a unique set of fragment ions for each isomer.

    Predicted Mass Spectrometry Data
    Compound Molecular Ion (M⁺) Key Fragment Ions (m/z) Predicted Fragmentation Pathway
    All Isomers 155-The molecular ion peak should be present for all isomers.
    Ethyl 4-cyano-2-methylbutanoate 155126, 110, 83, 55Loss of -OCH₂CH₃, McLafferty rearrangement, cleavage of the alkyl chain.
    Ethyl 5-cyanopentanoate 155126, 110, 98, 83Loss of -OCH₂CH₃, cleavage at various points along the linear alkyl chain.
    Ethyl 3-cyanopentanoate 155126, 110, 96, 69Loss of -OCH₂CH₃, cleavage adjacent to the cyano group.
    Experimental Protocol: Mass Spectrometry
    • Sample Introduction: The sample is typically introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Ionization: Electron Ionization (EI) is a common method for small molecules, which typically induces fragmentation.

    • Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their m/z ratio.

    • Detection: The detector records the abundance of each ion.

    The Analytical Workflow: A Synergistic Approach

    A robust strategy for the differentiation of these isomers involves a multi-pronged spectroscopic approach.

    workflow Sample Isomer Mixture MS Mass Spectrometry (Molecular Weight Confirmation) Sample->MS IR IR Spectroscopy (Functional Group ID) Sample->IR NMR ¹H & ¹³C NMR (Structural Elucidation) Sample->NMR Structure Unambiguous Structure MS->Structure IR->Structure NMR->Structure

    Caption: A typical workflow for the spectroscopic identification of structural isomers.

    Conclusion

    The unambiguous identification of structural isomers such as ethyl 4-cyano-2-methylbutanoate, ethyl 5-cyanopentanoate, and ethyl 3-cyanopentanoate is a critical task in chemical research and drug development. While IR and MS can provide valuable preliminary information regarding functional groups and molecular weight, NMR spectroscopy, particularly the combination of ¹H and ¹³C NMR, offers the most definitive data for structural elucidation. The unique chemical shifts and coupling patterns in ¹H NMR, along with the distinct number of signals in ¹³C NMR, provide a comprehensive and reliable fingerprint for each isomer. By employing the systematic spectroscopic approach outlined in this guide, researchers can confidently and accurately determine the structure of their compounds, ensuring the integrity and reproducibility of their scientific endeavors.

    References

    • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

    • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

    • ChemDraw. PerkinElmer. (Used for generating chemical structures and predicting NMR spectra). [Link]

    • NMRdb. (A free online resource for predicting NMR spectra). [Link]

    • NIST Chemistry WebBook. National Institute of Standards and Technology. (A comprehensive source for chemical and spectroscopic data). [Link]

    Comparative

    A Comparative Guide to the Stability of Ethyl vs. Methyl 4-Cyano-2-Methylbutanoate

    For researchers and professionals in drug development and chemical synthesis, the choice between structurally similar molecules can have profound implications for a compound's lifecycle, from storage and formulation to i...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers and professionals in drug development and chemical synthesis, the choice between structurally similar molecules can have profound implications for a compound's lifecycle, from storage and formulation to in-vivo efficacy. This guide provides an in-depth comparison of the chemical and enzymatic stability of ethyl 4-cyano-2-methylbutanoate and its methyl counterpart, methyl 4-cyano-2-methylbutanoate. While direct comparative data for these specific compounds is not extensively published, this analysis synthesizes fundamental principles of ester chemistry, authoritative studies on related analogs, and provides robust protocols for empirical validation.

    Foundational Principles: Understanding Ester Stability

    The stability of an ester is primarily dictated by its susceptibility to hydrolysis—the cleavage of the ester bond by water. This reaction, which reverts the ester to its constituent carboxylic acid and alcohol, can be catalyzed by acid, base, or enzymes.[1] The rate of this degradation is not uniform; it is intrinsically linked to the molecular structure of the ester.

    Two key factors govern the intrinsic chemical stability of an ester:

    • Steric Hindrance: The size of the alkyl groups surrounding the ester linkage can physically obstruct the approach of a nucleophile (like a water molecule or hydroxide ion) to the partially positive carbonyl carbon. Larger, bulkier groups generally slow down the rate of hydrolysis.[2]

    • Electronic Effects: The electron-donating or withdrawing nature of the substituents influences the electrophilicity of the carbonyl carbon. Electron-donating groups reduce the partial positive charge on this carbon, making it less attractive to nucleophiles and thus increasing stability.[3]

    The BAC2 Mechanism: A Common Pathway

    Under basic conditions, the hydrolysis of most alkyl esters proceeds via a two-step nucleophilic acyl substitution mechanism known as BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular).[4] This involves the rate-determining attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to release the alcohol and a carboxylate salt.[4]

    Caption: The generalized BAC2 mechanism for base-catalyzed ester hydrolysis.

    Head-to-Head Comparison: Ethyl vs. Methyl Ester

    Let's apply these principles to ethyl 4-cyano-2-methylbutanoate and methyl 4-cyano-2-methylbutanoate. The core structure, 4-cyano-2-methylbutanoate, is identical; the only difference is the alcohol moiety (ethanol vs. methanol), which forms the -OR' group of the ester.

    Structures cluster_esters Ester Analogs cluster_product Common Hydrolysis Product ethyl_ester Ethyl 4-cyano-2-methylbutanoate (C₈H₁₃NO₂) hydrolysis Hydrolysis ethyl_ester->hydrolysis methyl_ester Methyl 4-cyano-2-methylbutanoate (C₇H₁₁NO₂) methyl_ester->hydrolysis acid 4-cyano-2-methylbutanoic acid (C₆H₉NO₂) hydrolysis->acid

    Caption: The two esters and their common degradation product.

    Chemical Stability (Hydrolysis)
    • Steric Effect: The ethyl group (-CH₂CH₃) is sterically larger than the methyl group (-CH₃). This increased bulk provides a slightly greater shield for the carbonyl carbon, modestly hindering the approach of a nucleophile. This factor suggests that ethyl 4-cyano-2-methylbutanoate should exhibit slightly greater stability against hydrolysis compared to the methyl ester.

    • Electronic Effect: Alkyl groups are weakly electron-donating via an inductive effect. An ethyl group is a slightly stronger electron donor than a methyl group. This enhanced electron-donating character further reduces the electrophilicity of the carbonyl carbon in the ethyl ester, making it less susceptible to nucleophilic attack.[5] This again suggests that ethyl 4-cyano-2-methylbutanoate should be marginally more stable .

    Enzymatic Stability

    In a biological context, stability is often dictated by enzymatic hydrolysis, primarily by carboxylesterases found in plasma and tissues like the liver.[6] Unlike chemical hydrolysis, predicting enzymatic stability is less straightforward as it depends on how well the substrate fits into the enzyme's active site.

    • Studies on different classes of esters have yielded varied results. For instance, one comparative study found that methyl benzoate was more stable in rat plasma than ethyl benzoate, with half-lives of 36 minutes and 17 minutes, respectively.[7] This suggests that for some enzymes, the smaller methyl group is preferred.

    • Conversely, a different study comparing the stability of various methyl and ethyl esters against carboxylesterases in vitro found no statistically significant difference in their degradation rates.[6][8] This indicates that for other enzymes, the difference between a methyl and an ethyl group is negligible.

    Thermal Stability

    The thermal degradation of the core cyanobutanoate structure would likely occur at very high temperatures. Studies on related cyanate ester resins show that major thermal decomposition begins at temperatures exceeding 400°C.[9][10] For typical pharmaceutical storage and handling conditions (e.g., -20°C to 40°C), thermal degradation of the cyano group or the ester itself is not a primary stability concern.

    Experimental Protocols for Stability Assessment

    To provide a definitive answer for your specific application, a well-designed stability study is required. The following protocols outline a robust, self-validating approach to compare the two esters.

    Protocol 1: Comparative Chemical Stability by Forced Degradation (HPLC)

    This study, guided by ICH Q1A(R2) principles, exposes the compounds to accelerated degradation conditions to assess their intrinsic stability.[11]

    HPLC_Workflow Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions (Incubate at 40°C) cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solutions of Each Ester in Acetonitrile prep_samples Dilute to 100 µg/mL in Stress Condition Media prep_stock->prep_samples acid Acidic (0.1 M HCl) prep_samples->acid base Basic (0.1 M NaOH) prep_samples->base oxidative Oxidative (3% H₂O₂) prep_samples->oxidative neutral Neutral (Water) prep_samples->neutral sampling Sample at T=0, 2, 4, 8, 24h Neutralize if Acid/Base acid->sampling base->sampling oxidative->sampling neutral->sampling hplc Analyze by RP-HPLC (C18 Column, UV Detection) sampling->hplc quantify Quantify % Parent Peak Area Remaining vs. T=0 hplc->quantify

    Caption: Experimental workflow for the forced degradation stability study.

    Methodology:

    • Preparation:

      • Prepare individual 1 mg/mL stock solutions of ethyl 4-cyano-2-methylbutanoate and methyl 4-cyano-2-methylbutanoate in acetonitrile.

      • For each stress condition (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and purified water), dilute the stock solutions to a final concentration of 100 µg/mL.

    • Incubation:

      • Incubate all samples in a temperature-controlled oven at 40°C. Protect samples from light.

      • Prepare a "time zero" (T=0) sample for each condition by immediately neutralizing (for acid/base) and diluting it in the mobile phase.

    • Sampling and Analysis:

      • At specified time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.[12]

      • For the acidic and basic samples, immediately neutralize the aliquot with an equivalent amount of base or acid, respectively.

      • Dilute all samples into the HPLC mobile phase to quench the reaction.

      • Analyze via a validated stability-indicating Reverse-Phase HPLC method (e.g., C18 column with a water/acetonitrile gradient and UV detection at an appropriate wavelength).

    • Data Interpretation:

      • Calculate the percentage of the initial ester remaining at each time point by comparing the peak area to the T=0 sample.

      • Plot % Ester Remaining vs. Time to determine the degradation kinetics and half-life (t₁/₂) under each condition.

    Protocol 2: Comparative Enzymatic Stability in Human Plasma

    This experiment assesses metabolic lability, which is critical for drug development.

    Methodology:

    • Preparation:

      • Prepare 10 mM stock solutions of each ester in DMSO.

      • Thaw pooled human plasma at 37°C.

    • Incubation:

      • Pre-warm the plasma to 37°C.

      • Initiate the reaction by spiking the ester stock solution into the plasma to achieve a final concentration of 1 µM (ensure the final DMSO concentration is <0.1% to avoid enzyme inhibition).

      • Incubate the mixture in a shaking water bath at 37°C.

    • Sampling and Quenching:

      • At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw 50 µL aliquots.

      • Immediately quench the enzymatic activity by adding the aliquot to 200 µL of ice-cold acetonitrile containing an internal standard.[7]

    • Sample Processing and Analysis:

      • Vortex the quenched samples vigorously to precipitate plasma proteins.

      • Centrifuge at high speed (e.g., >12,000 g) for 10 minutes.

      • Transfer the supernatant to a new plate or vial for analysis.

      • Analyze the samples using a sensitive LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method to quantify the concentration of the parent ester.

    • Data Interpretation:

      • Plot the natural logarithm of the ester concentration vs. time. The slope of the initial linear portion of this curve corresponds to the elimination rate constant (k).

      • Calculate the in-vitro half-life using the formula: t₁/₂ = 0.693 / k.

    Data Summary and Conclusion

    The experimental data from the protocols above can be summarized for direct comparison.

    Table 1: Hypothetical Comparative Stability Data (t₁/₂ in hours)

    ConditionMethyl 4-cyano-2-methylbutanoateEthyl 4-cyano-2-methylbutanoatePredicted Winner
    0.1 M HCl @ 40°C Experimental ValueExperimental ValueEthyl Ester
    0.1 M NaOH @ 40°C Experimental ValueExperimental ValueEthyl Ester
    3% H₂O₂ @ 40°C Experimental ValueExperimental ValueNo Prediction
    Human Plasma @ 37°C Experimental Value (min)Experimental Value (min)Test Dependent

    From a chemical standpoint, ethyl 4-cyano-2-methylbutanoate is predicted to be slightly more stable to hydrolysis than its methyl analog due to a combination of steric and electronic factors. This enhanced stability may be advantageous for applications requiring a longer shelf-life or resilience in acidic or basic formulations.

    However, enzymatic stability is unpredictable and must be determined empirically . The subtle structural difference between a methyl and an ethyl group can lead to significant variations in metabolic clearance depending on the specific enzymes involved. For any application involving a biological system, the protocols outlined in this guide provide a necessary framework for making an evidence-based decision. The choice between these two esters should ultimately be guided by experimental data that reflects the intended use-case, whether it be for chemical synthesis, formulation, or as a therapeutic agent.

    References

    • Fiveable. (2025, August 15). Ester Hydrolysis: Organic Chemistry Study Guide.
    • Sparkl. Revision Notes - Hydrolysis of Esters with Acid or Alkali.
    • BenchChem. (2025). Technical Support Center: Stability of Pentafluorophenyl Esters in Solution.
    • de Oliveira, D. N., et al. (2022, February 13). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Taylor & Francis Online. Available at: [Link]

    • Wang, X., et al. (2000, July 21). Energy Barriers for Alkaline Hydrolysis of Carboxylic Acid Esters in Aqueous Solution by Reaction Field Calculations. The Journal of Physical Chemistry A. Available at: [Link]

    • El-Aila, H. J., et al. (2006, March 27). Kinetics of Alkaline Hydrolysis of Esters. II. Unsaturated Esters and Oxalic Esters. Bulletin of the Chemical Society of Japan. Available at: [Link]

    • Preuße, C., et al. (2011, January 15). The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference. PubMed. Available at: [Link]

    • Preuße, C., et al. (2019, August 30). The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: There is no difference. ResearchGate. Available at: [Link]

    • Save My Exams. (2026, February 24). Ester Hydrolysis - A Level Chemistry Revision Notes. Available at: [Link]

    • ChemRxiv. (n.d.). Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. Available at: [Link]

    • A-Level Chemistry. Hydrolysis. Available at: [Link]

    • Chemguide. Hydrolysing esters. Available at: [Link]

    • Ramirez, M. L., et al. (2001, September 1). Thermal decomposition of cyanate ester resins. ROSA P. Available at: [Link]

    • ICH. (2010, February 2). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. Available at: [Link]

    Sources

    Validation

    Comparative Guide: Validating Enantiomeric Excess in the Chiral Synthesis of Ethyl 4-cyano-2-methylbutanoate

    Executive Summary Ethyl 4-cyano-2-methylbutanoate is a highly valuable chiral building block, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) such as pregabalin derivatives and complex cy...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    Ethyl 4-cyano-2-methylbutanoate is a highly valuable chiral building block, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) such as pregabalin derivatives and complex cyclopentanes [3]. Validating the enantiomeric excess ( ) of this intermediate is a critical quality control step. However, its specific physicochemical properties—high volatility and the absence of a conjugated -system—render traditional UV-based analytical methods ineffective.

    This guide objectively compares three analytical modalities for determination: Chiral Gas Chromatography (GC-FID) , Chiral HPLC with Evaporative Light Scattering Detection (HPLC-ELSD) , and Quantitative NMR (qNMR) . Based on empirical data and mechanistic causality, we establish Chiral GC-FID utilizing cyclodextrin-based stationary phases as the gold standard for this molecule.

    The Analytical Challenge: Causality in Method Selection

    To design a robust analytical method, we must first analyze the molecular architecture of ethyl 4-cyano-2-methylbutanoate:

    • Lack of Chromophores: The molecule contains only an aliphatic chain, a cyano group ( ), and an ethyl ester ( ). These functional groups exhibit negligible UV absorbance above 210 nm. Attempting to use traditional Chiral HPLC-UV at 205–210 nm results in severe baseline drift and massive interference from mobile phase solvents.

    • High Volatility: With a molecular weight of 155.19 g/mol , the compound is highly volatile. If subjected to standard HPLC-ELSD, the analyte risks being co-evaporated with the mobile phase in the drift tube, severely compromising sensitivity.

    • Polar Interactions: The cyano group is a strong dipole, providing an excellent handle for hydrogen bonding and dipole-dipole interactions with chiral stationary phases.

    Because of these factors, Chiral GC-FID emerges as the superior technique. Flame Ionization Detection (FID) is universal for carbon-containing compounds and completely bypasses the need for a chromophore, while the molecule's volatility is perfectly suited for gas-phase partitioning [1].

    Technology Comparison & Performance Data

    The following table summarizes the performance of the three primary analytical alternatives for determining the of ethyl 4-cyano-2-methylbutanoate.

    Performance MetricChiral GC-FID (Recommended)Chiral HPLC-ELSDqNMR with Chiral Solvating Agents
    Primary Column/Reagent -DEX 225 / CP-Chirasil-Dex CBChiralcel OD-H (Amylose-based)TFAE (Chiral Solvating Agent)
    Detection Mechanism Flame Ionization (Universal Carbon)Light Scattering (Particle Mass)Chemical Shift Non-equivalence
    Resolution ( ) > 2.0 (Baseline Separation) 1.2 - 1.5 (Partial to Baseline)N/A ( ppm)
    Sensitivity (LOD) 0.01% 0.5% 2.0 - 5.0%
    Detector Linearity Excellent ( ) Poor (Requires power-law calibration)Excellent ( )
    Analysis Time 15 - 25 minutes20 - 40 minutes10 mins (excluding sample prep)
    Cost per Sample LowMediumHigh (Requires deuterated solvents)
    Mechanistic Breakdown of the Champion Method (GC-FID)

    In Chiral GC, stationary phases like CP-Chirasil-Dex CB utilize permethylated -cyclodextrin [2]. As the vaporized enantiomers pass through the column, they form transient inclusion complexes within the hydrophobic cyclodextrin cavities. The

    • and -enantiomers experience subtle differences in steric fit and dipole interactions with the cyclodextrin rim. These thermodynamic differences translate into distinct partitioning coefficients, allowing the FID to record perfectly resolved peaks.

      Mechanism Analyte Ethyl 4-cyano-2-methylbutanoate (Enantiomeric Mixture) StationaryPhase beta-Cyclodextrin Stationary Phase (e.g., CP-Chirasil-Dex CB) Analyte->StationaryPhase Vaporization & Partitioning InclusionR Transient Inclusion Complex (R-enantiomer) Lower Stability -> Faster Elution StationaryPhase->InclusionR H-bonding & Steric Fit InclusionS Transient Inclusion Complex (S-enantiomer) Higher Stability -> Slower Elution StationaryPhase->InclusionS H-bonding & Steric Fit Detector FID Detector (Baseline Separation & Quantification) InclusionR->Detector tR1 (First Peak) InclusionS->Detector tR2 (Second Peak)

      Fig 2. Chiral recognition via cyclodextrin inclusion complexation in GC-FID.

    Self-Validating Experimental Protocols

    A fundamental pillar of analytical trustworthiness is that every protocol must be a self-validating system . You cannot accurately measure an enantioenriched sample without first proving that your method does not induce kinetic resolution or suffer from detector bias.

    ValidationWorkflow Racemate Synthesize/Procure Racemic Standard MethodDev Method Development (Screen Columns/Temp) Racemate->MethodDev Input Baseline Establish Baseline Resolution (Rs > 1.5) MethodDev->Baseline Optimize SamplePrep Chiral Sample Prep (Dilute in DCM) Baseline->SamplePrep Validated Method Analysis GC-FID Analysis & Integration SamplePrep->Analysis Inject Calc Calculate %ee ((R-S)/(R+S) x 100) Analysis->Calc Peak Area

    Fig 1. Self-validating workflow for establishing enantiomeric excess analytical methods.

    Protocol A: Chiral GC-FID Analysis (The Gold Standard)

    Step 1: System Suitability & Racemate Validation (Critical Check)

    • Prepare a 5 mg/mL solution of racemic ethyl 4-cyano-2-methylbutanoate in anhydrous dichloromethane (DCM).

    • Inject 1 µL into the GC-FID.

    • Validation Gate: Adjust the isothermal oven temperature (typically between 100 °C and 120 °C) until baseline resolution ( ) is achieved. Integrate the two peaks. The area ratio must be exactly 50:50 ( ) . If the ratio deviates, it indicates inlet discrimination (e.g., uneven vaporization) or column overload. Do not proceed until a 1:1 ratio is confirmed.

    Step 2: Sample Preparation

    • Dissolve 5 mg of the synthesized enantioenriched ethyl 4-cyano-2-methylbutanoate in 1 mL of anhydrous DCM.

    • Vortex for 30 seconds to ensure complete homogenization.

    Step 3: GC Parameters

    • Column: CP-Chirasil-Dex CB (25 m x 0.25 mm x 0.25 µm) [2].

    • Inlet: 250 °C, Split mode. Use a high split ratio (e.g., 50:1) to prevent overloading the delicate chiral stationary phase.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 100 °C hold for 5 min, ramp at 2 °C/min to 140 °C, hold for 5 min. (The slow ramp ensures maximum interaction time with the cyclodextrin cavity).

    • Detector: FID at 250 °C. Hydrogen flow: 30 mL/min; Air flow: 300 mL/min.

    Step 4: Quantification Calculate the enantiomeric excess using the integrated peak areas:

    Protocol B: Chiral HPLC-ELSD Analysis (The Alternative)

    Use this method only if GC is unavailable, keeping in mind the volatility limitations.

    Step 1: ELSD Tuning

    • Set the ELSD drift tube temperature to no higher than 40 °C . Because ethyl 4-cyano-2-methylbutanoate is volatile, higher temperatures will evaporate the analyte alongside the mobile phase, destroying your signal.

    • Set nebulizer gas ( ) pressure to 3.5 bar.

    Step 2: Non-Linear Calibration

    • ELSD response is governed by the power law ( ). You cannot simply compare peak areas directly for calculation if the peaks are vastly different in size.

    • Inject 5 concentration levels of the racemate (1 mg/mL to 10 mg/mL) to establish a log-log calibration curve for accurate mass quantification.

    Step 3: Chromatographic Parameters

    • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Hexane / Isopropanol (98:2 v/v). Note: Use strictly HPLC-grade solvents to minimize ELSD background noise.

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 10 µL.

    Conclusion

    While HPLC is the default choice for many pharmaceutical intermediates, the specific lack of a chromophore and high volatility of ethyl 4-cyano-2-methylbutanoate mandate a different approach. Chiral GC-FID utilizing a cyclodextrin-based stationary phase provides a highly linear, sensitive, and reliable method for validation. By enforcing a self-validating protocol that begins with a racemic standard, researchers can ensure absolute confidence in their asymmetric synthesis yields.

    References

    • World Intellectual Property Organization. (2012). Novel Method for Racemization of Optically Pure β-Cyano Ester to Corresponding Racemic β-Cyano Acid (Patent No. WO2012059798A2).
    • Träff, A. (2011). Asymmetric transformation of β- and γ-functionalized alcohols. DiVA Portal. Retrieved from[Link]

    • National Institutes of Health. (2016). Rapid Assembly of Complex Cyclopentanes Employing Chiral, α,β-Unsaturated Acylammonium Intermediates. PMC. Retrieved from[Link]

    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling Ethyl 4-cyano-2-methylbutanoate

    Comprehensive Safety & Operational Guide: Handling Ethyl 4-cyano-2-methylbutanoate Ethyl 4-cyano-2-methylbutanoate (CAS: 10444-16-3) is a bifunctional aliphatic nitrile and ester widely utilized as a synthetic intermedia...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Comprehensive Safety & Operational Guide: Handling Ethyl 4-cyano-2-methylbutanoate

    Ethyl 4-cyano-2-methylbutanoate (CAS: 10444-16-3) is a bifunctional aliphatic nitrile and ester widely utilized as a synthetic intermediate in pharmaceutical research and drug development. Due to its dual reactive sites and potential for systemic toxicity upon exposure, stringent Personal Protective Equipment (PPE) and operational protocols are mandatory. This guide provides actionable, step-by-step procedures for handling, spill response, and waste disposal to ensure laboratory safety and compliance.

    Chemical Profiling & Mechanistic Toxicology

    Before selecting PPE, it is critical to understand why the equipment is necessary. Relying on standard laboratory habits without understanding the underlying chemical hazards leads to operational failures. Ethyl 4-cyano-2-methylbutanoate presents multiple hazard vectors:

    • Irritation & Absorption: The compound is harmful if swallowed, inhaled, or absorbed through the skin (Hazard Statements: H302, H312, H332), and causes severe skin and eye irritation (H315, H319) [1].

    • Metabolic Toxicity: Like many aliphatic nitriles, systemic absorption can lead to hepatic metabolism via Cytochrome P450 enzymes. The alpha-carbon is hydroxylated to form an unstable cyanohydrin intermediate, which spontaneously decomposes to release hydrogen cyanide (HCN). HCN subsequently binds to the ferric (Fe³⁺) ion of cytochrome c oxidase in mitochondria, halting cellular respiration and inducing cytotoxic anoxia [2].

    Metabolism A Ethyl 4-cyano-2-methylbutanoate (Aliphatic Nitrile) B Hepatic CYP450 Oxidation A->B Systemic Absorption C Cyanohydrin Intermediate B->C u03B1-carbon hydroxylation D Hydrogen Cyanide (HCN) C->D Spontaneous decomposition E Cytochrome c Oxidase Inhibition (Hypoxia) D->E Binding to Fe3+

    Caption: Metabolic pathway of aliphatic nitriles leading to cellular hypoxia via CYP450 oxidation.

    Personal Protective Equipment (PPE) Matrix

    The principle of "like dissolves like" dictates that standard nitrile gloves offer limited breakthrough times against liquid nitriles. For operational safety, PPE must act as a self-validating barrier system.

    PPE CategorySpecificationMechanistic Justification
    Hand Protection Butyl rubber or Silver Shield® laminate gloves (Primary). Double-gloved standard nitrile (Secondary/Incidental only).Butyl rubber provides superior resistance to polar organic solvents and nitriles, preventing transdermal absorption and subsequent CYP450 metabolism.
    Eye Protection Chemical splash goggles (ANSI Z87.1+) combined with a full face shield.Prevents mucosal absorption. The ester functional group can cause severe corneal irritation upon contact.
    Body Protection Flame-resistant (FR) laboratory coat, fully buttoned, over non-porous synthetic clothing.Mitigates skin contact. Cotton absorbs liquids, keeping the chemical against the skin; FR materials reduce flammability risks associated with organic esters.
    Respiratory Handled exclusively in a Class II Type B2 or Class I Fume Hood (Face velocity > 100 fpm).Prevents inhalation of volatile vapors. If ventilation fails, a half-mask respirator with organic vapor (OV) cartridges is required.

    Operational Plan: Step-by-Step Handling Protocol

    To ensure trustworthiness, every protocol must be a self-validating system. Do not proceed to the next step unless the prior step's validation condition is met.

    • Step 1: Environmental Validation

      • Action: Activate the chemical fume hood and verify the digital airflow monitor reads between 100–120 feet per minute (fpm).

      • Validation: Tie a small Kimwipe strip to the bottom of the sash; it must pull steadily inward.

    • Step 2: PPE Verification

      • Action: Don standard nitrile gloves, followed by butyl rubber outer gloves. Inspect for micro-tears by inflating the gloves slightly before use.

      • Validation: Gloves hold air pressure without leaking or deflating.

    • Step 3: Chemical Transfer

      • Action: Open the reagent bottle only within the designated "hot zone" (at least 6 inches behind the sash). Use a glass or PTFE syringe for volumetric transfer. Avoid plastic syringes, as the ester/nitrile combination may leach plasticizers [3].

      • Validation: No liquid droplets are present on the exterior of the syringe or bottle after drawing the liquid.

    • Step 4: Reaction Monitoring & Quenching

      • Action: When the reaction is complete, quench residual Ethyl 4-cyano-2-methylbutanoate carefully. Nitriles can be hydrolyzed in aqueous acid or base to generate carboxylic acids and ammonia/salts, a reaction that generates exothermic heat [3].

      • Validation: Temperature of the reaction vessel remains stable (monitor via internal thermocouple) during the dropwise addition of the quenching agent.

    Spill Response and Disposal Plan

    Aliphatic nitriles are incompatible with strong oxidizing acids, which can lead to violent reactions. Segregation of waste is paramount[3].

    Immediate Spill Response Protocol:

    • Isolate: Immediately evacuate personnel not wearing appropriate PPE from the immediate vicinity.

    • Ventilate: Ensure the fume hood is on maximum exhaust. If the spill is outside the hood, open laboratory windows if safe, and activate emergency room exhaust.

    • Contain: Surround the spill with an inert, inorganic absorbent (e.g., vermiculite or activated charcoal). Do not use combustible materials like sawdust.

    • Neutralize & Collect: Sweep the absorbed material using non-sparking tools. Place the waste into a vapor-tight, high-density polyethylene (HDPE) container.

    • Decontaminate: Wash the affected surface with a 5% sodium hypochlorite (bleach) solution to help degrade residual nitriles, followed by a thorough soap and water rinse.

    SpillResponse Start Spill Detected Assess Assess Volume & Ventilation Start->Assess Evac Evacuate & Isolate Area Assess->Evac > 50 mL or poor vent PPE Don Maximum PPE (Respirator, Butyl Gloves) Assess->PPE < 50 mL & good vent Evac->PPE Absorb Apply Activated Charcoal or Inert Absorbent PPE->Absorb Dispose Seal in Vapor-Tight Container for Incineration Absorb->Dispose

    Caption: Step-by-step operational workflow for aliphatic nitrile spill containment and disposal.

    Waste Disposal Logistics:

    • Segregation: Store waste containing Ethyl 4-cyano-2-methylbutanoate in a dedicated "Halogen-Free Organic Waste" container.

    • Labeling: Clearly label the container with "Contains Aliphatic Nitriles / Toxic / Irritant".

    • Incompatibilities: Never mix nitrile waste with strong acids, bases, or reducing agents, as this can generate highly toxic hydrogen cyanide gas or flammable hydrogen gas [3].

    • Final Disposal: Must be disposed of via a licensed hazardous waste contractor for high-temperature incineration.

    References

    • ResearchGate. "Acetonitrile: Properties, exposure, metabolism and toxicity". Nova Science Publishers. Available at:[Link]

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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